molecular formula C20H40O B1330413 3-Eicosanone CAS No. 2955-56-8

3-Eicosanone

Cat. No.: B1330413
CAS No.: 2955-56-8
M. Wt: 296.5 g/mol
InChI Key: BWVLRRQCABCGBO-UHFFFAOYSA-N
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Description

3-Eicosanone is a useful research compound. Its molecular formula is C20H40O and its molecular weight is 296.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

icosan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)4-2/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVLRRQCABCGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183732
Record name 3-Eicosanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2955-56-8
Record name NSC 406005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-EICOSANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Eicosanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemistry and Application of Long-Chain Symmetrical Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Long-chain symmetrical ketones, characterized by a central carbonyl group flanked by two identical long alkyl chains, are a class of organic compounds with significant industrial and scientific relevance. Their unique molecular architecture imparts distinct physical and chemical properties, making them valuable as specialty chemicals, synthetic intermediates, and functional materials. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of these fascinating molecules, tailored for researchers, scientists, and professionals in drug development and materials science.

Synthetic Methodologies for Long-Chain Symmetrical Ketones

The synthesis of long-chain symmetrical ketones can be achieved through several strategic approaches. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Ketonic Decarboxylation of Carboxylic Acids

Ketonic decarboxylation, also known as ketonization, is a classic and effective method for preparing symmetrical ketones from two equivalents of a carboxylic acid.[1] The reaction involves the formation of a ketone, carbon dioxide, and water.[2][3] This process is particularly well-suited for the synthesis of long-chain symmetrical ketones from readily available fatty acids.[4]

Mechanism and Catalysis:

The mechanism of ketonic decarboxylation is believed to proceed through several potential intermediates, including β-keto acids and ketenes, depending on the catalyst and reaction conditions.[3][5] The reaction is typically catalyzed by metal oxides, with amphoteric oxides like CeO₂, MnO₂, and La₂O₃ often exhibiting superior catalytic activity compared to purely acidic or basic oxides.[2][6] The catalyst facilitates the coupling of two carboxylic acid molecules and the subsequent decarboxylation and dehydration steps.[6] The presence of an α-hydrogen is a critical requirement for ketonization over many catalysts.[3]

ketonic_decarboxylation

Experimental Protocol: Synthesis of Stearone from Stearic Acid

  • Catalyst Preparation: Prepare a mixed metal oxide catalyst, for example, by co-precipitation of magnesium and aluminum nitrates to form a layered double hydroxide (LDH), followed by calcination to yield the mixed metal oxide (MMO).[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add stearic acid and the prepared catalyst (e.g., 1-5% w/w with respect to the fatty acid).[7]

  • Reaction Execution: Heat the mixture to 250-300 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen).[4]

  • Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) to observe the consumption of stearic acid and the formation of stearone.[4]

  • Work-up and Purification: After completion, cool the reaction mixture and dissolve it in a suitable organic solvent (e.g., toluene). Filter to remove the catalyst. The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Grignard Reagent-Based Syntheses

Grignard reagents are powerful nucleophiles that can be employed for the synthesis of ketones. For symmetrical ketones, a common approach involves the reaction of a Grignard reagent with a suitable carbonyl-containing electrophile.

Reaction with 1,1'-Carbonyldiimidazole (CDI):

A straightforward method for the synthesis of symmetrical ketones involves the reaction of a Grignard reagent with 1,1'-carbonyldiimidazole (CDI).[8][9] This method is advantageous due to the mild reaction conditions and the ease of handling CDI compared to more hazardous reagents like phosgene.[8]

Mechanism:

The reaction proceeds via the initial formation of an acylimidazolide intermediate upon reaction of CDI with one equivalent of the Grignard reagent. A second equivalent of the Grignard reagent then adds to the carbonyl group of the acylimidazolide, leading to the formation of the symmetrical ketone after work-up.[8]

grignard_cdi

Experimental Protocol: General Procedure for Symmetrical Ketone Synthesis

  • Reaction Setup: To a solution of 1,1'-carbonyldiimidazole in an anhydrous solvent such as tetrahydrofuran (THF) at a low temperature (e.g., -78 °C), add a solution of the Grignard reagent (2.2 equivalents) dropwise under an inert atmosphere.[8]

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-3 hours).[8]

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Cross-Coupling Reactions

Modern cross-coupling methodologies offer versatile routes to ketones, including symmetrical ones. These reactions typically involve the coupling of an organometallic reagent with an acyl derivative, catalyzed by a transition metal, most commonly palladium or nickel.[10][11]

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling can be adapted for ketone synthesis by reacting an organoboron compound with an acyl halide or ester.[10] For symmetrical ketones, this would involve using the same organic moiety for both the organoboron reagent and the acyl derivative.

Mechanism:

The catalytic cycle generally involves three key steps: oxidative addition of the acyl derivative to the low-valent metal catalyst, transmetalation of the organic group from the organoboron reagent to the metal center, and reductive elimination to form the ketone and regenerate the catalyst.[12]

Physicochemical Properties of Long-Chain Symmetrical Ketones

The physical properties of long-chain symmetrical ketones are largely dictated by their high molecular weight and the presence of a polar carbonyl group within a predominantly nonpolar hydrocarbon structure.

Boiling and Melting Points:

Long-chain symmetrical ketones are typically solids at room temperature with relatively high melting and boiling points.[13] The boiling points of ketones are generally higher than those of nonpolar alkanes of comparable molecular mass due to dipole-dipole interactions arising from the polar carbonyl group.[14][15][16] However, they are lower than those of corresponding alcohols, which can form intermolecular hydrogen bonds.[14][16] The melting and boiling points increase with the length of the alkyl chains due to increased van der Waals forces.[15]

Solubility:

The solubility of long-chain symmetrical ketones in water is very low.[15][17] While the carbonyl group can act as a hydrogen bond acceptor with water molecules, the long, nonpolar alkyl chains dominate the molecule's character, making it hydrophobic.[18][19] They are, however, generally soluble in organic solvents.[14][19]

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1705-1725 cm⁻¹ is characteristic of the C=O stretching vibration of an aliphatic ketone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the α-carbons to the carbonyl group typically appear as a triplet in the range of δ 2.2-2.5 ppm.

    • ¹³C NMR: The carbonyl carbon gives a characteristic signal in the downfield region of the spectrum, typically between δ 200-220 ppm.

KetoneMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-HeptadecanoneC₁₇H₃₄O254.4549-51324
10-NonadecanoneC₁₉H₃₈O282.5158-60225 (at 10 mmHg)
Stearone (18-Pentatriacontanone)C₃₅H₇₀O506.9488-89345 (at 15 mmHg)

Applications of Long-Chain Symmetrical Ketones

The unique properties of long-chain symmetrical ketones make them valuable in a range of applications, from fragrances and pheromones to advanced materials.

Fragrances and Pheromones

Certain long-chain ketones are naturally occurring and contribute to the scents of various plants and animals. For instance, civetone and muscone, which are large-ring cyclic ketones, are highly valued in the perfume industry for their musky odors.[1] Symmetrical ketones can also serve as synthetic intermediates in the production of fragrance compounds.

Polymer Science

Long-chain symmetrical ketones can be incorporated into polymer backbones to modify their properties. The introduction of polar keto groups into nonpolar polymer chains, such as polyethylene, can enhance properties like adhesion and photodegradability.[20][21][22] This can lead to the development of more environmentally friendly plastics.[21]

Waxes and Coatings

Due to their long hydrocarbon chains and crystalline nature, long-chain symmetrical ketones can be used as components in waxes, polishes, and coatings. They can impart properties such as hardness, gloss, and water repellency.

Synthetic Intermediates

Long-chain symmetrical ketones are versatile building blocks in organic synthesis.[23] The carbonyl group can undergo a variety of transformations, including reduction to secondary alcohols, conversion to amines via reductive amination, and carbon-carbon bond formation through reactions such as the Wittig reaction or aldol condensations.[24] This makes them valuable precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[25]

Conclusion

Long-chain symmetrical ketones represent a significant class of organic molecules with a diverse array of synthetic routes and applications. From their efficient synthesis via ketonic decarboxylation and Grignard reactions to their use in advanced materials and as key synthetic intermediates, their importance in both academic research and industrial processes is clear. A thorough understanding of their synthesis, properties, and reactivity is crucial for leveraging their full potential in the development of new technologies and products.

References

  • Ketonization of Carboxylic Acids: Mechanisms, Catalysts, and Implications for Biomass Conversion.
  • Ketonization of Carboxylic Acids: Mechanisms, Catalysts, and Implications for Biomass Conversion.
  • Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. MDPI.
  • Ketonization of Carboxylic Acids in Biomass Conversion over TiO2 and ZrO2 Surfaces: A DFT Perspective.
  • Synthesis of Symmetrical Ketones from Grignard Reagents and 1,1¢-Carbonyldiimidazole. Synthesis.
  • Synthesis of Symmetrical Ketones from Grignard Reagents and 1,1′-Carbonyldiimidazole. Thieme Connect.
  • Synthesis of Symmetrical Ketones from Grignard Reagents and 1,1'-Carbonyldiimidazole. IRIS UNINA.
  • Ketonic decarboxyl
  • Physical Properties of Aldehydes and Ketones.
  • Physical Properties of Aldehydes and Ketones.
  • Grignard Reaction. Organic Chemistry Portal.
  • Physical Properties of Aldehydes and Ketones. BYJU'S.
  • Physical and Chemical Properties of Ketones. Unacademy.
  • Physical Properties of Aldehydes and Ketones Explained. Vedantu.
  • Ketone Synthesis by a Nickel-Catalyzed Dehydrogenative Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Synthesis of long-chain ketones and aldehydes.
  • Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide C
  • Process for the decarboxylative ketonization of fatty acids or fatty acid derivatives.
  • A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. RSC Publishing.
  • From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondens
  • Enhanced ketonic decarboxylation of fatty acids using vanadia-modified nickel on zirconia c
  • Does ketone do a polymeriz
  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. iScience.
  • Cross-coupling reactions – Knowledge and References. Taylor & Francis.
  • Coupling Fatty Acids by Ketonic Decarboxylation Using Solid Catalysts for the Direct Production of Diesel, Lubricants, and Chemicals. Request PDF.
  • Acetalization of Symmetric Ketones with 1,2-Propanediol over Amorphous Solid Lewis Acids. Industrial & Engineering Chemistry Research.
  • α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. PDF.
  • α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. MDPI.
  • Custom Ketone Synthesis Services. BOC Sciences.
  • What Are Ketones in Chemistry? The Science Blog.
  • Ketone. Britannica.
  • Ketonization of Long-Chain Esters. Polish Journal of Environmental Studies.
  • Polyethylene materials with in-chain ketones from nonalternating catalytic copolymeriz
  • Properties of Aldehydes and Ketones. Chemistry LibreTexts.
  • Polyethylene Materials with In-Chain Ketones from Catalytic Copolymeriz
  • Properties of Aldehydes and Ketones. Chemistry LibreTexts.
  • A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. Thieme.
  • Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. DORAS.
  • Synthesis of Ketones and Aldehydes. YouTube.
  • Ketone synthesis by oxidation or hydrolysis. Organic Chemistry Portal.
  • Linear Polyethylene with Ketone Groups for Photodegradability: Higher Efficiency with Side-Chain Carbonyls than In-Chain. ACS Macro Letters.
  • Polyethylene Materials with In-Chain Ketones from Catalytic Copolymeriz
  • One-pot synthesis of ketones and symmetrical anhydrides

Sources

Technical Investigation Guide: The Role of 3-Eicosanone in Biofilm Modulation

Author: BenchChem Technical Support Team. Date: February 2026


) as a Quorum Sensing Inhibitor and Membrane Active Agent.

Executive Summary & Chemical Basis

3-Eicosanone is a lipophilic long-chain ketone often identified in the secondary metabolites of Streptomyces species, Houttuynia cordata, and various bioactive plant waxes. Unlike short-chain ketones, its 20-carbon structure confers significant hydrophobicity, allowing it to interact deeply with bacterial phospholipid bilayers.

Current research suggests a dual-mode function in biofilm contexts:

  • Membrane Fluidity Modulation: At high concentrations, it acts as a surfactant-like agent, disrupting the integrity of the bacterial cell envelope.

  • Quorum Sensing (QS) Interference: Structurally mimicking long-chain N-acyl homoserine lactones (AHLs), this compound is hypothesized to act as a signal antagonist, preventing the transcriptional activation of biofilm-associated genes (e.g., lasI/lasR in Pseudomonas aeruginosa).

This guide outlines the protocol for isolating this compound and validating these mechanisms, moving beyond simple phenotypic observation to molecular causality.

Phase I: Analytical Identification (GC-MS)

Before biological testing, the presence and purity of this compound must be validated. It is frequently co-eluted with other alkanes (e.g., Eicosane) in crude extracts.

Protocol: Targeted GC-MS Detection
  • Objective: Distinguish this compound from structural isomers and alkane contaminants.

  • Sample Prep: Dissolve fraction in Hexane or Ethyl Acetate (HPLC Grade).

ParameterSetting / Specification
Column HP-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm ID x 0.25µm film
Carrier Gas Helium (99.999%) at 1.0 mL/min (Constant Flow)
Injection 1 µL, Splitless mode, 250°C
Oven Program 60°C (2 min)

10°C/min to 200°C

5°C/min to 280°C (Hold 10 min)
MS Source EI Mode (70 eV), 230°C
Target Ion (

)
59 (Base peak for 3-ketones), 72 (McLafferty rearrangement), 296 (

)

Data Validation: The presence of a base peak at


 59 (alpha-cleavage) combined with the molecular ion at 

296 confirms this compound. If the base peak is

43 or 57, the sample may be dominated by aliphatic alkanes (Eicosane), requiring further purification via silica gel chromatography.

Phase II: Phenotypic Biofilm Inhibition

To differentiate between bactericidal activity (killing cells) and anti-biofilm activity (preventing structure formation without killing), we must compare the Minimum Inhibitory Concentration (MIC) against the Minimum Biofilm Inhibitory Concentration (MBIC).

Experimental Workflow
  • Organism: P. aeruginosa PAO1 or S. aureus (methicillin-resistant strains).

  • Media: Tryptic Soy Broth (TSB) + 1% Glucose (promotes slime production).

  • Compound Preparation: Solubilize this compound in DMSO (final concentration <0.5% to avoid solvent toxicity).

A. Crystal Violet Assay (Biomass Quantification)
  • Step 1: Inoculate 96-well plates (

    
     CFU/mL).
    
  • Step 2: Treat with serial dilutions of this compound (e.g., 500

    
    g/mL down to 15 
    
    
    
    g/mL).
  • Step 3: Incubate 24h at 37°C (static).

  • Step 4: Wash planktonic cells, stain with 0.1% Crystal Violet, solubilize with 30% Acetic Acid.

  • Step 5: Read OD at 590 nm.

B. Confocal Laser Scanning Microscopy (CLSM)
  • Staining: Use SYTO 9 (Green, live cells) and Propidium Iodide (Red, dead cells/compromised membranes).

  • Expectation:

    • True Biofilm Inhibitor: Reduced thickness (Z-stack), high Green/Red ratio (cells are alive but dispersed).

    • Antimicrobial:[1][2][3][4][5] High Red signal, disrupted architecture.

Data Interpretation Table
ObservationInterpretation of this compound Function
MIC

MBIC
Antimicrobial Agent: Mechanism is likely membrane lysis.
MBIC

MIC
Quorum Sensing Inhibitor: Blocks signaling without killing cells (Ideal for resistance prevention).
High Red Fluorescence Membrane Active: Disruption of lipid bilayer integrity.

Phase III: Molecular Mechanism (Quorum Sensing)

If Phase II indicates biofilm inhibition without significant growth reduction (MBIC


 MIC), the mechanism is likely Quorum Sensing Quenching. This compound structurally resembles the acyl chain of autoinducers.
Pathway Visualization (Graphviz)

The following diagram illustrates the competitive inhibition hypothesis where this compound blocks the LasR receptor.

QS_Mechanism LasI LasI Synthase AHL Native AHL (3-oxo-C12) LasI->AHL Synthesizes LasR LasR Receptor AHL->LasR Binds & Activates Eico This compound (Inhibitor) Eico->LasR Competitive Binding Biofilm Biofilm Genes (pel/psl operons) Eico->Biofilm Repression LasR->Biofilm Transcriptional Activation Virulence Virulence Factors (Elastase/Pyocyanin) LasR->Virulence Upregulation

Figure 1: Hypothesized mechanism of action.[6] this compound competes with native AHLs for the LasR receptor, preventing the transcriptional cascade required for biofilm maturation.

Protocol: RT-qPCR Gene Expression Analysis

To confirm the diagram above, quantify the expression of QS-regulated genes.

  • Treatment: Grow P. aeruginosa to mid-log phase with sub-inhibitory concentrations (1/2 MIC) of this compound.

  • RNA Extraction: Use Trizol/Chloroform method; ensure DNAse treatment.

  • Target Genes:

    • lasI & lasR (Master QS regulators).

    • pelA (Exopolysaccharide synthesis).

  • Control: 16S rRNA (Housekeeping).

  • Calculation: Use the

    
     method. A fold-change < 0.5 indicates significant repression.
    

Experimental Validation Workflow

Use this logic flow to structure your investigation.

Workflow Start Crude Extract / Pure Standard GCMS Phase 1: GC-MS Validation (Target m/z 59, 296) Start->GCMS MIC_Assay Phase 2: MIC vs MBIC Determination GCMS->MIC_Assay Decision Is MBIC < MIC? MIC_Assay->Decision Membrane Mechanism A: Membrane Permeability Assay (Propidium Iodide Uptake) Decision->Membrane No (MBIC ≈ MIC) QS_Path Mechanism B: QS Gene Expression (RT-qPCR: lasI/lasR) Decision->QS_Path Yes (MBIC << MIC) Conclusion_A Function: Antimicrobial Surfactant Membrane->Conclusion_A Conclusion_B Function: QS Inhibitor (Signal Blocker) QS_Path->Conclusion_B

Figure 2: Decision tree for characterizing the biological function of this compound.

References

  • Ahsan, T. et al. (2017). "Extraction and identification of bioactive compounds (eicosane and dibutyl phthalate) produced by Streptomyces strain KX852460 for the biological control of Rhizoctonia solani." Journal of Biological Control.

  • Lee, J.H. et al. (2023). "Raspberry Ketone-Mediated Inhibition of Biofilm Formation in Salmonella enterica Typhimurium." Antibiotics.[1][4][7]

  • Kalia, V.C. (2013). "Quorum sensing inhibitors: An overview." Biotechnology Advances. (Contextualizing long-chain ketones as QS antagonists).

  • Rajkumari, J. et al. (2018). "Antibiofilm activity of Eicosane against Candida albicans and Staphylococcus aureus." Journal of Applied Microbiology.

  • Mathkoor, M.M. et al. (2023).[8] "Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants." Journal of Medicinal Chemical Sciences.

Sources

Methodological & Application

High-Purity Synthesis of 3-Eicosanone: A Precision Protocol via Weinreb Amide Intermediate

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  296.53  g/mol 

Strategic Rationale & Synthetic Design

The Challenge of Long-Chain Ketones

Synthesizing high-purity long-chain ketones like 3-Eicosanone presents a specific challenge: preventing over-alkylation. Classical methods involving the direct addition of Grignard reagents to acid chlorides often result in the formation of tertiary alcohols (over-addition) or complex mixtures that are difficult to separate due to the "waxy" nature of long-chain lipids.

The Solution: The Weinreb Amide Protocol

To ensure pharmaceutical-grade purity suitable for lipid nanoparticle research or pheromone standards, this guide utilizes the Weinreb Amide (N-methoxy-N-methylamide) pathway.

Mechanistic Advantage: The Weinreb amide prevents over-addition by forming a stable, chelated five-membered cyclic intermediate with the metal of the organometallic reagent. This intermediate does not collapse to the ketone until the reaction is quenched with acid, effectively masking the carbonyl group from further nucleophilic attack during the reaction.

Retrosynthetic Logic:

  • Target: this compound (

    
    )
    
  • Disconnection: C3-C4 bond.

  • Precursors: Stearic Acid (

    
    , readily available, high purity) + Ethylmagnesium Bromide (
    
    
    
    , standard reagent).

Safety & Handling

  • Organometallics: Ethylmagnesium bromide is pyrophoric and moisture-sensitive. All reactions involving Grignard reagents must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.

  • Solvents: Tetrahydrofuran (THF) must be anhydrous and free of peroxides.

  • Personal Protective Equipment (PPE): Flame-resistant lab coat, nitrile gloves, and safety goggles are mandatory.

Experimental Protocols

Phase 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert Stearic Acid to N-methoxy-N-methylstearamide.

Reagents:

  • Stearic Acid (

    
    ): 10.0 g (35.15 mmol)
    
  • 1,1'-Carbonyldiimidazole (CDI): 6.84 g (42.18 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride: 4.11 g (42.18 mmol)

  • Dichloromethane (DCM): 100 mL (Anhydrous)

  • Triethylamine (

    
    ): 5.8 mL (if needed to neutralize HCl salt)
    

Procedure:

  • Activation: In a 250 mL oven-dried round-bottom flask (RBF) equipped with a magnetic stir bar and argon balloon, dissolve Stearic Acid (10.0 g) in anhydrous DCM (100 mL).

  • Coupling Agent: Add CDI (6.84 g) in small portions. Note: Vigorous evolution of

    
     gas will occur. Stir at room temperature (RT) for 30–45 minutes until gas evolution ceases, indicating the formation of the acyl-imidazole intermediate.
    
  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (4.11 g) in one portion.

  • Reaction: Stir the mixture at RT for 12 hours. Monitor conversion via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes). The acid spot should disappear.

  • Workup:

    • Quench with 1M HCl (50 mL) to remove unreacted imidazole and amine.

    • Extract the organic layer and wash sequentially with saturated

      
       (50 mL) and Brine (50 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Yield: Expect ~10.5 g (91%) of a white waxy solid. This intermediate is generally pure enough for the next step.

Phase 2: Grignard Addition (Formation of this compound)

Objective: Nucleophilic substitution of the Weinreb amide with Ethylmagnesium Bromide.

Reagents:

  • N-methoxy-N-methylstearamide (from Phase 1): 5.0 g (15.26 mmol)

  • Ethylmagnesium Bromide (3.0 M in diethyl ether): 10.2 mL (30.5 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF): 50 mL (Anhydrous)

Procedure:

  • Setup: Flame-dry a 2-neck 100 mL RBF. Cool to room temperature under Argon flow.

  • Dissolution: Dissolve the Weinreb amide (5.0 g) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Ethylmagnesium Bromide (10.2 mL) dropwise via syringe over 15 minutes.

    • Mechanistic Note: The solution may turn slightly yellow/cloudy. The stable tetrahedral intermediate is now formed.

  • Reaction: Allow the mixture to warm to RT and stir for 3 hours.

  • Hydrolysis (Critical Step): Cool the flask back to 0°C. Quench carefully with 1M HCl (30 mL).

    • Why: Acidic hydrolysis is required to collapse the tetrahedral intermediate and release the ketone.

  • Extraction: Dilute with diethyl ether (50 mL). Separate layers. Extract aqueous layer 2x with ether.

  • Drying: Wash combined organics with Brine, dry over

    
    , and concentrate to yield crude this compound.
    

Purification & Quality Control

Long-chain ketones are waxy solids (MP ~35–40°C). Purification requires careful thermal management.

Purification Strategy

Method A: Recrystallization (Preferred for >98% Purity)

  • Dissolve the crude waxy solid in a minimum amount of warm Ethanol or Acetone (~40°C).

  • Allow to cool slowly to RT, then place in a refrigerator (4°C) overnight.

  • Filter the white laminar crystals using a chilled Buchner funnel.

  • Wash with cold Ethanol.

Method B: Flash Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient 0%

    
     5% Ethyl Acetate in Hexanes.
    
  • Rf Value: Ketones typically elute after hydrocarbons but before alcohols.

QC Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite waxy solid or crystalline platelets
Purity GC-MS> 98.5% (Area %)
Identity (

NMR)
500 MHz,

Triplet at

~2.4 ppm (

alpha to carbonyl)
Identity (IR) FTIR (ATR)Strong peak at ~1715

(C=O stretch)
Melting Point Capillary36–40°C (Sharp range indicates purity)

Visualization of Workflows

Reaction Pathway

The following diagram illustrates the chemical transformation from Stearic Acid to this compound via the Weinreb intermediate.

WeinrebSynthesis Stearic Stearic Acid (C18 Precursor) Activation Activation (CDI / DCM) Stearic->Activation Step 1 WeinrebAmide Weinreb Amide (Stable Intermediate) Activation->WeinrebAmide + NH(OMe)Me Grignard Grignard Addition (EtMgBr / THF) WeinrebAmide->Grignard Step 2 Tetrahedral Chelated Tetrahedral Intermediate Quench Acid Quench (1M HCl) Tetrahedral->Quench Hydrolysis Grignard->Tetrahedral 0°C Product This compound (Target C20) Quench->Product Collapse

Figure 1: Step-wise synthesis pathway ensuring chemo-selectivity via the Weinreb intermediate.

Purification Decision Tree

This logic flow ensures the efficient isolation of the target molecule based on the crude state.

PurificationLogic Crude Crude Reaction Mixture TLC TLC Analysis (Hexane/EtOAc) Crude->TLC Decision Impurity Profile? TLC->Decision Recryst Recrystallization (Ethanol, 4°C) Decision->Recryst Minor Impurities Column Flash Chromatography (Silica, 0-5% EtOAc) Decision->Column Complex Mixture Final Pure this compound (>98% GC) Recryst->Final Column->Final

Figure 2: Decision matrix for purification to achieve >98% purity.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure the Stearic Acid is fully dissolved and the CDI activation is complete (gas evolution stops) before adding the amine. Incomplete activation leads to unreacted acid.

  • Tertiary Alcohol Contamination: This indicates the Weinreb amide was not fully formed, or the temperature control during Grignard addition was poor. Ensure the reaction stays at 0°C during addition.

  • Oiling Out: If the product oils out during recrystallization, the solution is too concentrated or cooled too quickly. Re-heat, add a small amount of solvent, and cool very gradually.[1] Seeding with a crystal of pure this compound helps.

References

  • Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal for Praktische Chemie, 339(6), 517–524.

  • PubChem Compound Summary. (2023). "this compound (CAS 2955-56-8)".[3][4] National Center for Biotechnology Information.

  • Organic Syntheses. (2023). Standard procedures for Grignard reagent preparation and handling.

Sources

Application Note: Enhanced Detection and Identification of 3-Eicosanone in Complex Matrices using Derivatization-Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Long-Chain Ketones

Long-chain aliphatic ketones, such as 3-eicosanone, are compounds of interest in various fields, including environmental science, food chemistry, and pharmaceutical development. Their analysis by gas chromatography-mass spectrometry (GC-MS) is often hindered by their relatively low volatility and potential for poor chromatographic peak shape. Derivatization is a crucial sample preparation step that chemically modifies an analyte to enhance its analytical properties.[1][2] For ketones like this compound, derivatization aims to increase volatility and thermal stability, thereby improving chromatographic resolution and sensitivity.[1] This application note provides a detailed protocol for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a robust method for enhancing its detectability and mass spectral characteristics for GC-MS analysis.

The primary derivatization strategy discussed is the formation of an oxime derivative. This is achieved by reacting the carbonyl group of this compound with a hydroxylamine reagent. The resulting oxime is more volatile and thermally stable than the parent ketone. Furthermore, the introduction of a pentafluorobenzyl group in the PFBHA derivative significantly enhances its electron-capturing properties, making it highly suitable for sensitive detection by electron capture negative ionization (ECNI) mass spectrometry, although it is also amenable to standard electron ionization (EI) analysis.[3]

The Rationale for Derivatization: A Mechanistic Perspective

The core of the derivatization process lies in the nucleophilic addition of the hydroxylamine to the carbonyl carbon of the ketone. This is followed by dehydration to form a stable C=N double bond, characteristic of an oxime.[4][5][6][7]

Reaction Scheme:

R₂C=O + NH₂OH → R₂C=NOH + H₂O

Where R₂C=O represents the ketone (this compound) and NH₂OH is hydroxylamine.

The use of PFBHA as the derivatizing agent offers several advantages:

  • Increased Volatility: The resulting PFBHA-oxime of this compound is significantly more volatile than the underivatized ketone, allowing for analysis at lower GC oven temperatures and reducing the risk of thermal degradation.

  • Improved Peak Shape: Derivatization reduces the polarity of the analyte, minimizing tailing and leading to sharper, more symmetrical chromatographic peaks.[8]

  • Enhanced Sensitivity: The pentafluorobenzyl group is a strong electron-capturing moiety, leading to a significant increase in sensitivity when using electron capture detection (ECD) or ECNI-MS.[3]

  • Characteristic Mass Spectra: The PFBHA derivative yields a characteristic mass spectrum with high mass fragments, aiding in confident identification and structural elucidation.

Experimental Protocol: PFBHA Derivatization of this compound

This section provides a step-by-step protocol for the derivatization of this compound with PFBHA.

Materials and Reagents
ReagentSupplierPurity
This compound(e.g., Sigma-Aldrich)≥98%
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)(e.g., Sigma-Aldrich)≥98%
Hexane, GC grade(e.g., Fisher Scientific)≥99%
Pyridine, anhydrous(e.g., Sigma-Aldrich)≥99.8%
Sodium sulfate, anhydrous(e.g., Fisher Scientific)ACS grade
Deionized waterIn-house18.2 MΩ·cm
Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup cluster_analysis Analysis start Dissolve this compound in Hexane add_reagent Add PFBHA Solution and Pyridine start->add_reagent Transfer to reaction vial react Incubate at 60°C for 1 hour add_reagent->react wash Wash with Deionized Water react->wash Cool to RT dry Dry with Anhydrous Na₂SO₄ wash->dry concentrate Concentrate under N₂ dry->concentrate end Inject into GC-MS concentrate->end

Caption: Workflow for the PFBHA derivatization of this compound.

Step-by-Step Procedure
  • Standard Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

  • Derivatizing Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in pyridine. This solution should be prepared fresh.

  • Reaction:

    • In a 2 mL autosampler vial, add 100 µL of the this compound stock solution.

    • Add 50 µL of the PFBHA/pyridine solution to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture in a heating block or oven at 60°C for 1 hour.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Add 500 µL of deionized water to the vial and vortex for 1 minute to quench the reaction and remove excess pyridine.

    • Carefully remove the upper hexane layer containing the derivatized analyte and transfer it to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis. For trace analysis, the sample can be concentrated under a gentle stream of nitrogen.

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrumentation used.

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
Electron Energy70 eV
Mass Rangem/z 50-600
Scan ModeFull Scan

Expected Results and Discussion

Chromatographic Improvement

Underivatized this compound may exhibit a broad, tailing peak due to its polarity and potential for interaction with active sites in the GC system. The PFBHA-oxime derivative is expected to elute earlier and with a significantly improved peak shape, leading to better resolution and more accurate quantification.

Mass Spectral Analysis

The EI mass spectrum of the this compound-PFBHA oxime is expected to show characteristic fragmentation patterns. A significant peak corresponding to the pentafluorobenzyl moiety (m/z 181) is anticipated. The molecular ion ([M]⁺) should also be observable, providing confirmation of the derivative's identity. The formation of both syn and anti isomers of the oxime is possible, which may result in two closely eluting chromatographic peaks.[9]

Underivatized this compound Mass Spectrum: The NIST Mass Spectrometry Data Center shows the top three peaks for underivatized this compound at m/z 57, 72, and 43.[10]

Expected Fragmentation of this compound-PFBHA Oxime:

  • Molecular Ion ([M]⁺): The molecular weight of this compound (C₂₀H₄₀O) is 296.53 g/mol . The molecular weight of the PFBHA-oxime derivative will be significantly higher.

  • [M-C₆F₅CH₂]⁺: Loss of the pentafluorobenzyl group.

  • [C₆F₅CH₂]⁺: The pentafluorobenzyl cation at m/z 181, which is often a base peak.

The fragmentation pattern will provide valuable structural information and allow for confident identification of this compound in complex samples.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization Yield Presence of moisture in reagents or sampleEnsure all glassware is dry. Use anhydrous solvents. Store derivatization reagents under inert gas and desiccated.
Incomplete reactionIncrease reaction time or temperature. Ensure proper mixing of reagents.
Multiple Peaks per Analyte Formation of syn and anti oxime isomersThis is an inherent property of oxime formation. Integrate both peaks for quantification.[9]
Poor Peak Shape Active sites in the GC inlet or columnUse a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Co-eluting interferencesOptimize the GC temperature program for better separation.

Conclusion

The derivatization of this compound with PFBHA prior to GC-MS analysis is a highly effective strategy to overcome the challenges associated with the analysis of long-chain ketones. This method significantly improves the volatility, chromatographic peak shape, and sensitivity of the analyte. The detailed protocol and troubleshooting guide provided in this application note will enable researchers to confidently and accurately analyze this compound in a variety of complex matrices.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. Available from: [Link]

  • Derivatization reaction of carbonyls with PFBHA. - ResearchGate. Available from: [Link]

  • What is the correct way to do TMS derivatization of plant leaves extract for GCMS analysis?. ResearchGate. Available from: [Link]

  • Derivatization Methods in GC and GC/MS. InTech. Available from: [Link]

  • trimethylsilyl (tms) derivatization for simultaneous determination of ketosteroid hormones by gc-ms - Dioxin 20XX International Symposium. Available from: [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. Available from: [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. The Antelmann Lab @ FU Berlin. Available from: [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chromatography. Available from: [Link]

  • Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Derivatization in Mass Spectrometry | Spectroscopy Online. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air - AMT. Available from: [Link]

  • Bulletin 909A Guide to Derivatization Reagents for GC. Available from: [Link]

  • This compound | C20H40O | CID 18067 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC - PubMed Central - NIH. National Center for Biotechnology Information. Available from: [Link]

  • What is the purpose of BSTFA derivatization in plant epicuticle composition analysis?. ResearchGate. Available from: [Link]

  • LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF - ResearchGate. Available from: [Link]

  • This compound. NIST. Available from: [Link]

  • Formation of an Oxime from a Ketone - YouTube. Available from: [Link]

  • This compound. NIST. Available from: [Link]

  • Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. Available from: [Link]

  • FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. D. N. Simkus1. Available from: [Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement - SciSpace. Available from: [Link]

  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog - Ch.imperial. Available from: [Link]

  • Eicosane | C20H42 | CID 8222 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Supporting Information For Ketone Oximes as NO₂ Radical... Available from: [Link]

  • Oxime formation - ChemTube3D. Available from: [Link]

Sources

Application Note: Quantitative Profiling of 3-Eicosanone in Complex Biological Matrices via GC-MS/SIM

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Eicosanone (Ethyl heptadecyl ketone; CAS 2955-56-8) is a long-chain aliphatic ketone often identified as a bioactive component in plant waxes (e.g., Houttuynia cordata, Rosa damascena) and insect pheromone systems. While chemically stable, its quantification in complex matrices is challenged by the co-elution of abundant aliphatic hydrocarbons (alkanes) and fatty acids.

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow using Selected Ion Monitoring (SIM) . Unlike generic lipid profiling methods, this guide incorporates a silica-based Solid Phase Extraction (SPE) cleanup to fractionate ketones from bulk lipids, ensuring high specificity. The method relies on the unique McLafferty rearrangement ion (


 72) for interference-free quantitation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the analyte is the first step to successful extraction. This compound is highly lipophilic, necessitating non-polar solvents for extraction and specific fractionation to remove co-extracted waxes.

PropertyDataRelevance to Protocol
IUPAC Name Icosan-3-oneTarget Analyte
Formula

Molecular Ion (

) = 296.53
LogP ~8.9Requires non-polar solvent (Hexane, Chloroform)
Boiling Point ~343°CRequires high-temperature GC program
Key MS Fragments 72 (Base), 57 , 267, 296

72 is the quantitation ion (McLafferty)

Experimental Protocol

Reagents and Standards[8][9]
  • Target Standard: this compound (High purity >98%).

  • Internal Standard (IS): 3-Octadecanone (Homologous surrogate) or 10-Nonadecanone . Note: Deuterated this compound is rarely available; a homologous ketone ensures similar extraction efficiency and ionization response.

  • Solvents: n-Hexane (HPLC Grade), Dichloromethane (DCM), Isopropanol (IPA).

  • SPE Cartridges: Silica Gel (500 mg / 3 mL).

Sample Preparation: Fractionation Workflow

Direct injection of crude lipid extracts often leads to source contamination and poor peak integration. This protocol uses a "Self-Validating" SPE cleanup to isolate ketones.

Matrix: Plant Tissue (Leaves/Waxes) or Biological Homogenate.[1][2]

Step 1: Extraction[3]
  • Weigh 100 mg of lyophilized tissue or 200 µL of fluid.

  • Spike with 10 µL of Internal Standard solution (100 µg/mL).

  • Add 3 mL of Hexane:Isopropanol (3:1 v/v). Rationale: Hexane dissolves neutral lipids; IPA disrupts membrane-bound complexes.

  • Vortex for 60 seconds; Sonicate for 15 minutes at room temperature.

  • Centrifuge at 4,000 x g for 10 minutes. Collect the supernatant.

Step 2: SPE Clean-up (The Critical Step)

This step separates non-polar alkanes (which co-elute) from the target ketones.

  • Conditioning: Flush Silica SPE cartridge with 3 mL Hexane.

  • Loading: Load the supernatant from Step 1.

  • Wash 1 (Hydrocarbons): Elute with 4 mL Hexane .

    • Discard this fraction. It contains alkanes (e.g., Eicosane) that interfere with baseline.

  • Elution (Ketones): Elute with 4 mL Hexane:DCM (90:10 v/v) .

    • Collect this fraction. The slight polarity of DCM mobilizes the ketone without eluting more polar fatty acids/sterols.

  • Concentration: Evaporate to dryness under

    
     and reconstitute in 200 µL Hexane .
    
Workflow Visualization

ExtractionWorkflow Sample Complex Matrix (Plant/Biological) LLE LLE Extraction Hexane:IPA (3:1) + Internal Standard Sample->LLE Centrifuge Centrifugation Remove particulates LLE->Centrifuge SPE_Load Load on Silica SPE Centrifuge->SPE_Load Wash Wash: 100% Hexane (Removes Alkanes/Waxes) SPE_Load->Wash Fraction 1 (Discard) Elute Elute: Hexane:DCM (90:10) (Selects this compound) SPE_Load->Elute Fraction 2 (Collect) GCMS GC-MS Analysis (SIM Mode) Elute->GCMS

Figure 1: Optimized SPE fractionation workflow to isolate this compound from non-polar hydrocarbon interferences.

Instrumental Method (GC-MS)[3][13][14]

Gas Chromatography Parameters[8][14][15]
  • System: Agilent 7890/5977 or equivalent.

  • Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm).

    • Rationale: A non-polar 5% phenyl phase is ideal for separating lipophilic isomers based on boiling point.

  • Inlet: Splitless mode, 280°C. Purge flow 50 mL/min at 1.0 min.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C.

    • Final: 300°C (Hold 5 min).

    • Total Run Time: ~31 minutes.[4] this compound elutes approx. 22-24 min.

Mass Spectrometry Parameters (SIM)

To achieve sensitivity in complex matrices, avoid Full Scan for quantitation. Use Selected Ion Monitoring (SIM) .

Fragmentation Logic: this compound (


) undergoes two primary cleavages:
  • McLafferty Rearrangement: Transfer of

    
    -hydrogen to carbonyl oxygen.
    
    • Yields

      
       72  (
      
      
      
      ). This is the Quantitation Ion (Base Peak).
  • 
    -Cleavage: 
    
    • Loss of

      
       (long chain) 
      
      
      
      
      
      57
      (
      
      
      ).
    • Loss of

      
       (ethyl) 
      
      
      
      
      
      267
      (
      
      
      ).

SIM Table:

Ion (

)
Dwell Time (ms)TypePurpose
72.0 100QuantSpecific McLafferty rearrangement (High abundance)
57.0 50QualConfirmation (

-cleavage)
267.0 50QualConfirmation (High mass specificity)
296.0 50QualMolecular Ion (

)

Method Validation Framework

Ensure your data meets regulatory standards (e.g., ICH Q2) by verifying these parameters:

Linearity & Range
  • Range: 0.1 µg/mL to 50 µg/mL.

  • Criteria:

    
    .
    
  • Weighting:

    
     weighting is recommended due to the wide dynamic range.
    
Accuracy (Recovery)

Since a certified reference material for this compound in plant tissue rarely exists, perform a Spike Recovery test.

  • Spike the matrix (post-homogenization) with known concentrations (Low, Mid, High).

  • Acceptance Criteria: 80% - 120% recovery.

  • Self-Check: If recovery is < 70%, the SPE wash step (Hexane) may be eluting the ketone. Reduce wash volume or switch to 100% Pentane.

Precision[14]
  • Intra-day: 6 replicates of a mid-level standard. RSD < 5%.

  • Inter-day: 3 separate days. RSD < 10%.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
No Peak at

296
Molecular ion is weak for aliphatic ketones.Rely on

72 and 57.[5] Do not use 296 for quantitation.
Interference at

57
Co-eluting alkanes (ubiquitous in waxes) fragment to 57.Strictly use

72 for quantitation.
Ensure SPE wash step was performed.
Peak Tailing Active sites in inlet liner.Replace liner with deactivated splitless liner (glass wool).
Retention Time Shift Matrix overload affecting phase ratio.Dilute sample 1:5. Check Internal Standard RT stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18067, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Cheméo. this compound Chemical and Physical Properties. Retrieved from [Link]

  • Royal Society of Chemistry. Analytical Methods for Plant Metabolites: Comparative analysis of polygonaceous plants. (Contextual reference for extraction methodology). Retrieved from [Link]

Sources

Application Note: The Use of 3-Eicosanone as a Robust Internal Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development, metabolomics, and environmental analysis, the pursuit of accurate and reproducible quantification is paramount. The inherent variability in sample preparation and instrumental analysis, however, presents a persistent challenge. The internal standard (IS) method is a cornerstone of rigorous quantitative analysis, designed to correct for these variations. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. When added at a known concentration to all samples, standards, and quality controls, the IS provides a reference point to normalize for variations in extraction efficiency, injection volume, and instrument response.

This application note provides a comprehensive guide to the use of 3-Eicosanone as an internal standard, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. We will delve into the physicochemical properties that make this compound a suitable IS for a range of non-polar to semi-polar analytes, provide detailed protocols for its implementation, and discuss the principles of method validation that ensure data integrity.

Rationale for Selecting this compound as an Internal Standard

This compound (C₂₀H₄₀O) is a long-chain aliphatic ketone. Its utility as an internal standard stems from a combination of its physical and chemical properties:

  • Chemical Inertness: As a ketone, this compound is relatively stable and less likely to undergo unwanted side reactions during sample preparation and analysis compared to more reactive functional groups.

  • Structural Similarity to Target Analytes: Its long alkyl chain makes it an excellent structural analog for a variety of lipids, fatty acids, hydrocarbons, and other large, non-polar molecules. This similarity ensures that it behaves comparably to the analytes of interest during extraction and chromatographic separation.

  • Distinct Mass Spectrometric Signature: The carbonyl group provides a site for predictable fragmentation in mass spectrometry, leading to characteristic ions that can be readily distinguished from those of co-eluting analytes.

  • Commercial Availability and High Purity: this compound is readily available from commercial suppliers in high purity, which is a critical requirement for an internal standard.

  • Low Natural Abundance: It is not an endogenous compound in most biological matrices, minimizing the risk of interference from the sample itself.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₀H₄₀OPubChem
Molecular Weight296.53 g/mol PubChem
Melting Point59-61 °CSigma-Aldrich
Boiling Point351.6 ± 9.0 °C at 760 mmHgChemSpider
SolubilitySoluble in organic solvents (e.g., hexane, chloroform, ethyl acetate)General Chemical Knowledge

Protocol I: Preparation of this compound Internal Standard Solutions

This protocol outlines the preparation of stock and working solutions of this compound. All preparations should be performed in a calibrated fume hood using appropriate personal protective equipment.

Materials:

  • This compound (≥98% purity)

  • High-purity solvent (e.g., hexane, ethyl acetate, or another solvent compatible with your analytical method and in which your analytes are soluble)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials for storage

Procedure:

1. Preparation of the Primary Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of this compound into a clean, dry weighing boat. Record the exact weight. b. Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. c. Add a small amount of the chosen solvent to dissolve the solid. d. Once dissolved, bring the flask to volume with the solvent. e. Cap the flask and invert it several times to ensure homogeneity. f. Transfer the stock solution to a labeled amber glass vial and store at -20°C.

2. Preparation of the Working Internal Standard Solution (e.g., 10 µg/mL): a. Allow the primary stock solution to equilibrate to room temperature. b. Using a calibrated micropipette, transfer 1 mL of the 1 mg/mL primary stock solution into a 100 mL Class A volumetric flask. c. Bring the flask to volume with the appropriate solvent. d. Cap and invert the flask multiple times to ensure a homogenous solution. e. Aliquot the working solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -20°C.

Note: The concentrations of the stock and working solutions should be optimized based on the expected concentration range of the analytes and the sensitivity of the analytical instrument.

Protocol II: Application in GC-MS Analysis of Lipophilic Compounds

This protocol provides a general workflow for the quantification of a hypothetical non-polar analyte (e.g., a long-chain hydrocarbon or fatty acid methyl ester) in a biological matrix using this compound as an internal standard.

1. Sample Preparation and Extraction: a. To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 10 µL of the 10 µg/mL this compound working solution. b. Add 1 mL of a suitable extraction solvent (e.g., a 2:1 mixture of chloroform:methanol). c. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. d. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins and cellular debris. e. Carefully transfer the supernatant (the organic layer) to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen. g. Reconstitute the dried extract in 50 µL of a solvent suitable for GC-MS injection (e.g., hexane or ethyl acetate).

2. GC-MS Instrumentation and Conditions (Illustrative Example):

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ion Source: Electron Ionization (EI) at 70 eV

  • MSD Transfer Line Temperature: 280°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

3. Data Acquisition and Analysis:

  • SIM Mode: Monitor characteristic ions for the analyte and this compound. For this compound, based on typical fragmentation of long-chain ketones, potential ions to monitor would be the molecular ion (m/z 296) and key fragment ions (e.g., m/z 57, 71, 267 resulting from alpha cleavages).

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the this compound internal standard.

  • Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve. The concentration of the analyte in the unknown samples can then be determined from this curve.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis sample Biological Sample spike_sample Spiked Sample sample->spike_sample Add 10 µL is_working This compound Working Solution (10 µg/mL) is_working->spike_sample spike_standards Spiked Standards is_working->spike_standards standards Analyte Calibration Standards standards->spike_standards Add 10 µL extraction_solvent Add Extraction Solvent (e.g., Chloroform:Methanol) spike_sample->extraction_solvent spike_standards->extraction_solvent vortex Vortex extraction_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute gcms GC-MS Analysis (SIM or Full Scan) reconstitute->gcms data_processing Data Processing (Peak Integration) gcms->data_processing calibration_curve Generate Calibration Curve (Area Ratio vs. Concentration) data_processing->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification

Caption: A generalized workflow for the quantification of an analyte in a biological matrix using this compound as an internal standard.

Principle of Internal Standard Calibration

The fundamental principle of the internal standard method is that the ratio of the analyte signal to the internal standard signal will remain constant even if there are variations in the sample processing or instrument response.

internal_standard_principle cluster_ideal Ideal Scenario (No Loss) cluster_real Real-World Scenario (20% Loss) Analyte_Ideal Analyte (100 units) Detector_Ideal Detector Response Analyte_Ideal->Detector_Ideal IS_Ideal Internal Standard (100 units) IS_Ideal->Detector_Ideal Ratio_Ideal Area Ratio = 1.0 Detector_Ideal->Ratio_Ideal Conclusion The ratio remains constant, ensuring accurate quantification. Analyte_Real Analyte (80 units) Detector_Real Detector Response Analyte_Real->Detector_Real IS_Real Internal Standard (80 units) IS_Real->Detector_Real Ratio_Real Area Ratio = 1.0 Detector_Real->Ratio_Real

Application Note: High-Fidelity Extraction of 3-Eicosanone from Rhodococcus Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Bacterial Long-Chain Ketones

Long-chain aliphatic ketones, such as 3-eicosanone (C₂₀H₄₀O), are valuable hydrophobic molecules with applications ranging from pheromones and signaling molecules to precursors for specialty chemicals and biofuels. The microbial kingdom, with its vast metabolic diversity, presents a promising and sustainable platform for the production of these compounds. Bacteria from the genus Rhodococcus, particularly species like Rhodococcus erythropolis, are recognized for their robust metabolism, tolerance to organic solvents, and remarkable ability to synthesize and modify a wide array of lipids and other complex organic molecules, making them an ideal chassis for producing compounds like this compound[1][2].

This application note provides a comprehensive, field-proven protocol for the efficient extraction and subsequent analysis of this compound from a bacterial fermentation broth. The methodology is centered around a robust liquid-liquid extraction (LLE) procedure, optimized for high-recovery of non-polar metabolites, followed by quantitative analysis using gas chromatography-mass spectrometry (GC-MS).

Principle of Extraction: Leveraging Polarity for Purification

The foundational principle of this protocol is the differential solubility of this compound. As a 20-carbon aliphatic ketone, it is highly non-polar (hydrophobic) and virtually insoluble in aqueous media like bacterial culture broth[3]. Conversely, it exhibits high solubility in non-polar organic solvents. Liquid-liquid extraction exploits this property by introducing a water-immiscible organic solvent to the bacterial culture. Through vigorous mixing, this compound partitions from the aqueous phase (the culture broth) into the organic phase. Subsequent separation of the two phases allows for the isolation of the target compound, now dissolved in the organic solvent, while leaving behind polar contaminants such as salts, sugars, and proteins in the aqueous phase[4].

The choice of solvent is critical. Ethyl acetate is selected for this protocol due to its excellent solvating power for moderately non-polar to non-polar compounds, its immiscibility with water, and its relatively low boiling point (77°C), which facilitates easy removal during the concentration step. This solvent has proven effective for recovering ketone bioconversion products from Rhodococcus cultures[5].

Master Workflow for this compound Extraction and Analysis

The entire process, from bacterial culture to analytical readout, is outlined below. Each stage is designed to ensure maximum recovery and purity of the final product.

Extraction_Workflow cluster_0 Part A: Upstream Processing cluster_1 Part B: Extraction cluster_2 Part C: Downstream & Analysis Culture Bacterial Culture (Rhodococcus erythropolis) Harvest Harvest Culture (Centrifugation) Culture->Harvest LLE Whole Broth LLE (Ethyl Acetate) Harvest->LLE Vortex Vigorous Mixing LLE->Vortex Phase_Sep Phase Separation (Centrifugation) Vortex->Phase_Sep Collect Collect Organic Phase Phase_Sep->Collect Dry Dry with Na₂SO₄ Collect->Dry Concentrate Evaporate Solvent (Rotary Evaporator / N₂ Stream) Dry->Concentrate Reconstitute Reconstitute in Hexane Concentrate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Workflow for this compound extraction from bacterial culture.

Detailed Experimental Protocols

This section provides step-by-step methodologies. All procedures should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Materials and Reagents
Equipment & ConsumablesReagents & Chemicals
Incubator shakerRhodococcus erythropolis strain
High-speed refrigerated centrifugeAppropriate growth medium (e.g., Luria-Bertani)
50 mL solvent-safe centrifuge tubesEthyl Acetate (HPLC Grade)
Vortex mixerAnhydrous Sodium Sulfate (Na₂SO₄)
Rotary evaporator or Nitrogen evaporatorn-Hexane (HPLC Grade)
Glass Pasteur pipettes and bulbsThis compound analytical standard
2 mL GC vials with septa capsPurified water (e.g., Milli-Q)[6]
Syringe filters (0.22 µm, PTFE)
Part A: Bacterial Culture & Preparation

Rationale: The goal is to generate sufficient biomass and induce the production of this compound. Harvesting the entire broth ensures that both intracellular and extracellular metabolites are captured.

  • Inoculation: Inoculate 100 mL of sterile growth medium in a 500 mL baffled flask with a colony of Rhodococcus erythropolis.

  • Incubation: Grow the culture at 30°C with vigorous shaking (e.g., 200 rpm) until it reaches the desired growth phase (typically late-logarithmic or stationary phase), as production of secondary metabolites is often highest at this stage.

  • Culture Pooling: Transfer the culture broth into 50 mL solvent-safe centrifuge tubes. For this protocol, we will proceed with a total culture volume of 40 mL (e.g., filling a 50 mL tube). This is considered the "whole broth."

Part B: Whole Broth Liquid-Liquid Extraction (LLE)

Rationale: This core step uses ethyl acetate to selectively extract the non-polar this compound from the aqueous culture. Centrifugation aids in creating a sharp, clean interface between the aqueous and organic layers, preventing emulsion formation which can hinder recovery[7].

  • Solvent Addition: To the 40 mL of whole broth in the 50 mL centrifuge tube, add 20 mL of HPLC-grade ethyl acetate. This 2:1 aqueous-to-organic ratio is a robust starting point for efficient extraction.

  • Vigorous Mixing: Securely cap the tube and vortex at maximum speed for 2 minutes to create a large surface area between the two phases, maximizing the transfer of this compound into the organic solvent.

  • Phase Separation: Centrifuge the tube at 4,000 x g for 10 minutes at 4°C. This will pellet the bacterial cells and cleanly separate the aqueous (bottom) and organic (top, ethyl acetate) layers.

  • Collection of Organic Phase: Using a glass Pasteur pipette, carefully aspirate the top organic layer (approximately 20 mL) and transfer it to a clean glass flask or beaker. Be meticulous to avoid aspirating any of the aqueous layer or the cell pellet.

  • Repeat Extraction (Optional but Recommended): For exhaustive extraction, add another 20 mL of fresh ethyl acetate to the original centrifuge tube containing the aqueous phase and cell pellet. Repeat steps 2-4, and pool the second organic extract with the first one.

Part C: Sample Concentration and Preparation

Rationale: The extracted sample is too dilute for direct analysis. The solvent must be removed to concentrate the this compound. A drying step with sodium sulfate removes residual water, which can interfere with GC-MS analysis.

  • Drying the Extract: Add a small amount (approx. 1-2 grams) of anhydrous sodium sulfate (Na₂SO₄) to the pooled ethyl acetate extract. Swirl gently. The Na₂SO₄ will absorb any residual water, indicated by the powder becoming free-flowing instead of clumping.

  • Solvent Evaporation: Decant the dried extract into a round-bottom flask for a rotary evaporator or a suitable vial for a nitrogen evaporator. Reduce the solvent volume under a gentle stream of nitrogen or by using a rotary evaporator (bath temperature ~35-40°C) until almost dry. Do not evaporate to complete dryness , as this can lead to the loss of semi-volatile compounds. A small oily residue should remain.

  • Reconstitution: Add 1.0 mL of HPLC-grade n-hexane to the residue. Swirl or sonicate briefly to ensure the this compound is fully dissolved. Hexane is an excellent solvent for GC-MS analysis of hydrophobic compounds.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter directly into a 2 mL GC vial. This removes any fine particulates (Na₂SO₄, cell debris) that could damage the GC column. The sample is now ready for analysis.

Part D: GC-MS Analysis

Rationale: GC-MS separates compounds based on their boiling point and provides a unique mass spectrum for identification and quantification[8]. A non-polar column is ideal for separating long-chain hydrophobic molecules[9].

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Sample Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • GC-MS Parameters: The following table provides a validated starting point for method development.

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA robust, non-polar column suitable for a wide range of analytes.
Injector Temp. 280°CEnsures rapid volatilization of the long-chain ketone.
Injection Mode SplitlessMaximizes sensitivity for trace-level detection.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic resolution.
Oven Program 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 10 minA temperature ramp that effectively separates compounds by boiling point.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Impact (EI) at 70 eVProvides reproducible fragmentation patterns for library matching[10].
Scan Range 50 - 450 m/zCovers the expected mass fragments of this compound (MW=296.5).
  • Data Analysis: Identify the this compound peak by comparing its retention time and mass spectrum to that of a pure analytical standard. Quantify using a calibration curve prepared from the standard. The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion (M⁺) at m/z 296.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Recovery Inefficient extraction; this compound is primarily intracellular and cells were not lysed.Increase vortexing time; perform a second or third extraction; incorporate a sonication or bead-beating step after harvesting and resuspending the cell pellet in buffer before LLE.
Formation of an Emulsion Insufficient centrifugation; high concentration of lipids/surfactants produced by the bacteria.Increase centrifugation speed or time; add a small amount of saturated NaCl solution to the tube to help break the emulsion.
Poor Chromatographic Peak Shape Contamination from water or non-volatile material.Ensure the ethyl acetate extract is thoroughly dried with Na₂SO₄; always filter the final sample into the GC vial.
Interfering Peaks in GC-MS Contamination from media components or plasticware.Run a blank extraction of sterile media; ensure all glassware is properly cleaned and rinsed with solvent; use solvent-safe plasticware.

References

  • [This result was not used in the final answer]
  • [This result was not used in the final answer]
  • [This result was not used in the final answer]
  • [This result was not used in the final answer]
  • Martins, V., et al. (2023). Optimization of Rhodococcus erythropolis JCM3201 T Nutrient Media to Improve Biomass, Lipid, and Carotenoid Yield Using Response Surface Methodology. MDPI. Available at: [Link]

  • [This result was not used in the final answer]
  • Sá-Pereira, P., et al. (2020). Biotechnology of Rhodococcus for the production of valuable compounds. PubMed Central. Available at: [Link]

  • [This result was not used in the final answer]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18067, this compound. PubChem. Available at: [Link]

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. Available at: [Link]

  • Cheema, S., et al. (2022). Bacterial Metabolomics: Sample Preparation Methods. PubMed Central. Available at: [Link]

  • Finogenova, T. V., et al. (2025). Rhodococcus erythropolis А-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol. ResearchGate. Available at: [Link]

  • Ramautar, R. (2018). Separation of the hydrophilic and hydrophobic layers during liquid-liquid extraction (LLE) step. ResearchGate. Available at: [Link]

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. ResearchGate. Available at: [Link]

  • [This result was not used in the final answer]
  • [This result was not used in the final answer]
  • Ni, Y., et al. (2012). Isolation and characterization of a novel Rhodococcus strain with switchable carbonyl reductase and para-acetylphenol hydroxylase activities. PubMed. Available at: [Link]

  • [This result was not used in the final answer]
  • [This result was not used in the final answer]
  • [This result was not used in the final answer]
  • Herrero, M., et al. (2024). The catabolism of ethylene glycol by Rhodococcus jostii RHA1 and its dependence on mycofactocin. Applied and Environmental Microbiology. Available at: [Link]

  • Giera, M., et al. (2018). GC-MS Analysis of Medium- And Long-Chain Fatty Acids in Blood Samples. PubMed. Available at: [Link]

  • [This result was not used in the final answer]
  • [This result was not used in the final answer]
  • Li, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. Available at: [Link]

Sources

Advanced Characterization of Bacteriocinogenic Metabolomes: 3-Eicosanone as a Lipophilic Synergist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the discovery of novel antimicrobials from Streptomyces and Lactic Acid Bacteria (LAB), a critical analytical challenge is distinguishing between the activity of ribosomal peptides (bacteriocins) and lipophilic secondary metabolites. 3-Eicosanone (C20H40O), a long-chain volatile ketone often identified in the gas chromatography-mass spectrometry (GC-MS) profiles of bioactive strains, represents a class of "co-metabolites" that significantly influence antimicrobial efficacy.

This guide details the application of this compound in two distinct contexts:

  • As a Biomarker: Protocols for the extraction and GC-MS quantification of this compound to fingerprint the non-proteinaceous metabolome of bacteriocin-producing strains.

  • As a Synergistic Agent: Experimental workflows to assess the synergistic membrane-destabilizing effects of this compound when combined with pore-forming bacteriocins (e.g., Nisin, Pediocin).

Strategic Context: The "Crude Extract" Conundrum

When a supernatant from Streptomyces sp. exhibits antimicrobial activity, it is rarely due to a single molecule. The total activity is a sum of:

  • Bacteriocins: Ribosomally synthesized peptides (protease-sensitive).[1][2]

  • VOCs/Secondary Metabolites: Lipophilic compounds like This compound (protease-resistant).

Understanding the specific contribution of this compound is vital for drug development. Lipophilic ketones partition into the bacterial phospholipid bilayer, increasing membrane fluidity. This "priming" effect can lower the thermodynamic threshold required for bacteriocins to insert and form pores, creating a potent synergistic kill mechanism.

Workflow 1: Identification & Quantification via GC-MS

Objective: To detect this compound in the cell-free supernatant of a bacteriocinogenic strain (e.g., Streptomyces coelicolor).

Sample Preparation (Solvent Extraction)

Bacteriocins are hydrophilic/amphiphilic, while this compound is highly lipophilic. We use a biphasic separation to isolate the ketone.

Protocol:

  • Harvest: Centrifuge 50 mL of bacterial culture (72h fermentation) at 10,000 x g for 15 min at 4°C. Collect the Cell-Free Supernatant (CFS).

  • Extraction: Mix CFS with Ethyl Acetate (1:1 v/v) in a separating funnel. Shake vigorously for 10 min.

  • Phase Separation: Allow phases to separate. This compound will partition into the upper organic phase (Ethyl Acetate).

    • Note: Bacteriocins largely remain in the aqueous phase or precipitate at the interface.

  • Concentration: Dry the organic phase over anhydrous Na₂SO₄ and concentrate to 1 mL using a rotary evaporator at 40°C.

GC-MS Configuration

Instrument: Agilent 7890B GC / 5977A MSD (or equivalent). Column: HP-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm ID x 0.25µm film thickness.

ParameterSettingRationale
Carrier Gas Helium (1.0 mL/min)Constant flow for reproducible retention times.
Injection Splitless, 1 µL, 250°CMaximizes sensitivity for trace metabolites.
Oven Program 50°C (2 min)

10°C/min

280°C (10 min)
Slow ramp required to resolve C20 ketones from other lipid artifacts.
Ion Source EI, 70 eV, 230°CStandard fragmentation for library matching (NIST).
Scan Range 40-600 m/zCovers the molecular ion of this compound (

296).

Data Validation:

  • Retention Time: Expect this compound elution between 20–25 minutes (system dependent).

  • Mass Spectrum: Look for characteristic fragments m/z 57, 71 (alkyl chain) and the molecular ion m/z 296.

Workflow 2: Functional Characterization (Synergy Assay)

Objective: To determine if this compound enhances the antimicrobial potency of a purified bacteriocin.

This assay uses a "Checkerboard" design to calculate the Fractional Inhibitory Concentration Index (FICI).[3]

Reagents
  • Compound A: Synthetic this compound (Sigma-Aldrich, >98%), dissolved in DMSO.

  • Compound B: Purified Bacteriocin (e.g., Nisin Z), dissolved in dilute HCl/buffer.

  • Indicator Strain: Staphylococcus aureus (ATCC 25923) or Listeria monocytogenes.

Protocol: Microdilution Checkerboard
  • Plate Setup: Use a 96-well microtiter plate.

    • X-axis (Rows): Serial 2-fold dilution of Bacteriocin (0 to 64 µg/mL).

    • Y-axis (Columns): Serial 2-fold dilution of this compound (0 to 250 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 37°C for 24 hours (aerobic).

  • Readout: Measure OD₆₀₀. Define MIC as the lowest concentration with no visible growth.

Data Analysis (FICI Calculation)

Calculate the FICI for the combination:



  • 
    : MIC of this compound in combination.
    
  • 
    : MIC of this compound alone.
    
  • 
    : MIC of Bacteriocin in combination.[3]
    
  • 
    : MIC of Bacteriocin alone.
    

Interpretation:

  • FICI ≤ 0.5: Synergistic (The ketone significantly potentiates the bacteriocin).

  • 0.5 < FICI ≤ 1.0: Additive.

  • FICI > 4.0: Antagonistic.

Mechanism of Action Visualization

The following diagram illustrates the theoretical synergy where this compound compromises membrane integrity, facilitating bacteriocin pore formation.

G cluster_0 Phase 1: Metabolite Action cluster_1 Phase 2: Bacteriocin Action Extract Crude Extract Eicosanone This compound (Lipophilic Ketone) Extract->Eicosanone Solvent Partition Bacteriocin Bacteriocin (Peptide) Extract->Bacteriocin Aqueous Phase Membrane Bacterial Membrane (Phospholipid Bilayer) Eicosanone->Membrane Intercalation Fluidity Increased Membrane Fluidity/Disorder Membrane->Fluidity Destabilization Insertion Peptide Insertion Fluidity->Insertion Lowers Energy Barrier Bacteriocin->Insertion Target Binding Pore Pore Formation (Cell Lysis) Insertion->Pore Oligomerization

Figure 1: Synergistic mechanism where this compound acts as a membrane fluidizer, enhancing bacteriocin insertion.

Self-Validating Controls (Troubleshooting)

To ensure scientific integrity, every experiment must include these controls:

Control TypeMethodExpected ResultFailure Analysis
Proteolytic Control Treat crude extract with Proteinase K (1 mg/mL) for 2h at 37°C.Bacteriocin activity lost; this compound activity remains.If activity is fully lost, this compound concentration is sub-inhibitory.
Solvent Control Run antimicrobial assay with DMSO/Ethyl Acetate alone (at assay concentration).No inhibition of indicator strain.If inhibition occurs, solvent toxicity is masking the metabolite effect.
Internal Standard Spike sample with 2-Nonanone prior to GC-MS.Consistent peak area for standard.If standard varies >10%, extraction efficiency is inconsistent.

References

  • Hassan, S. et al. (2025). "Bioactive compounds produced by Streptomyces strain: GC-MS identification of this compound." ResearchGate.

  • Turgis, M. et al. (2016).[4] "Synergistic antimicrobial effect of combined bacteriocins against food pathogens."[4][5] Net Journals.

  • Nigam, A. et al. (2022). "Bacteriocin-Based Synergetic Consortia: A Strategy to Enhance Antimicrobial Activity."[5] Microbiology Spectrum.

  • Charousova, I. et al. (2017).[6] "Bioactive Compound Produced from Actinomycetes - Streptomyces."[6] Juniper Publishers.

  • Zhu, Y. et al. (2022). "Bacteriocin-Producing Lactic Acid Bacteria Strains with Antimicrobial Activity." Frontiers in Microbiology.

Sources

Application Notes and Protocols for Investigating the Bioactivity of 3-Eicosanone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of 3-Eicosanone

This compound is a long-chain aliphatic ketone whose biological activities remain largely unexplored. Its structural similarity to other bioactive lipids, such as eicosanoids and related fatty acid derivatives, suggests a potential role in modulating key physiological and pathological processes. The parent hydrocarbon, eicosane, has demonstrated anti-inflammatory, analgesic, and neuroprotective properties, providing a strong rationale for investigating the bioactivity of its ketone derivative.[1][2] This document outlines a comprehensive experimental framework to systematically evaluate the therapeutic potential of this compound, focusing on three critical areas: anti-inflammatory, anti-cancer, and metabolic modulatory activities.

The following protocols are designed to be self-validating, providing researchers with a robust starting point for their investigations. We will detail a tiered approach, beginning with high-throughput in vitro screening to establish proof-of-concept and progressing to more complex cell-based assays to elucidate mechanisms of action. Finally, we will propose relevant in vivo models to validate the physiological relevance of the in vitro findings.

Section 1: Assessment of Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The potential of this compound to modulate inflammatory responses will be investigated using a well-established in vitro model of macrophage activation.

Experimental Workflow: Anti-inflammatory Screening

G cluster_0 In Vitro Screening cluster_1 Marker Analysis cluster_2 Mechanism of Action A RAW 264.7 Macrophage Culture B Pre-treatment with this compound (Dose-Response) A->B C LPS-induced Inflammatory Challenge B->C D Assess Inflammatory Markers C->D E Nitric Oxide (NO) Quantification (Griess Assay) D->E F Pro-inflammatory Cytokine Measurement (ELISA: TNF-α, IL-6, IL-1β) D->F G Gene Expression Analysis (qPCR: Nos2, Tnf, Il6, Il1b) D->G H Western Blot Analysis F->H I Phosphorylation of NF-κB pathway proteins (p-p65, p-IκBα) H->I

Caption: Workflow for in vitro anti-inflammatory screening of this compound.

Protocol 1.1: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol details the assessment of this compound's ability to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][4]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent System for Nitric Oxide detection

  • ELISA kits for TNF-α, IL-6, and IL-1β[5]

  • Reagents for RNA extraction and quantitative PCR (qPCR)

  • Antibodies for Western Blotting (p-p65, p-IκBα, total p65, total IκBα, β-actin)

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed cells in 96-well plates (for Griess and ELISA assays) or 6-well plates (for qPCR and Western Blotting) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.[6]

  • Supernatant Collection: After incubation, collect the cell culture supernatants for Griess and ELISA assays.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the supernatant using the Griess Reagent System according to the manufacturer's protocol.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.[7][8]

  • Gene Expression Analysis: For cells in 6-well plates, lyse the cells and extract total RNA. Perform reverse transcription followed by qPCR to analyze the mRNA expression of Nos2, Tnf, Il6, and Il1b.

  • Western Blot Analysis: Lyse the cells from the 6-well plates and perform Western blotting to assess the phosphorylation status of key NF-κB pathway proteins.[9][10]

Data Presentation:

Concentration of this compoundNitric Oxide (µM)TNF-α (pg/mL)IL-6 (pg/mL)Relative Gene Expression (Fold Change)
Vehicle Control
1 µM
5 µM
10 µM
25 µM
50 µM
Mechanistic Insight: The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation.[11] Its activation leads to the expression of numerous pro-inflammatory genes.[12] We hypothesize that this compound may exert its anti-inflammatory effects by inhibiting this pathway.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Eicosanone This compound Eicosanone->IKK inhibits? IkB_p p-IκBα IkB_p->NFkB releases Ub Ub IkB_p->Ub ubiquitination & degradation

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Section 2: Evaluation of Anti-cancer Activity

Many natural lipids exhibit anti-proliferative and pro-apoptotic effects on cancer cells. This section outlines the initial screening of this compound for anti-cancer activity.

Experimental Workflow: Anti-cancer Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action A Cancer Cell Line Culture (e.g., MCF-7, HeLa, A549) B Treatment with this compound (Dose-Response) A->B C Assess Cell Viability (MTT Assay) B->C D Determine IC50 C->D E Apoptosis Assay (Caspase-3 Activity) D->E F Western Blot Analysis E->F G Expression of PI3K/Akt pathway proteins (p-Akt, total Akt) F->G

Caption: Workflow for in vitro anti-cancer screening of this compound.

Protocol 2.1: In Vitro Cytotoxicity Screening using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer)

  • Appropriate cell culture media and supplements

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 1-100 µM) for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Mechanistic Insight: The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[13][14][15] Inhibition of this pathway can lead to apoptosis.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation Akt->Proliferation Eicosanone This compound Eicosanone->PI3K inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

Section 3: Investigation of Metabolic Modulatory Effects

Bioactive lipids are known to play significant roles in metabolic regulation. This section describes an approach to evaluate the effect of this compound on adipogenesis, a key process in metabolic health and disease.

Experimental Workflow: Metabolic Modulation Screening

G cluster_0 In Vitro Adipogenesis cluster_1 Differentiation Analysis cluster_2 Mechanism of Action A 3T3-L1 Preadipocyte Culture B Induce Differentiation (with or without this compound) A->B C Assess Adipocyte Differentiation B->C D Lipid Accumulation (Oil Red O Staining) C->D E Gene Expression Analysis (qPCR: Pparg, Cebpa, Fabp4) C->E F Western Blot Analysis E->F G Expression of PPARγ protein F->G

Caption: Workflow for assessing the metabolic modulatory effects of this compound.

Protocol 3.1: In Vitro Adipocyte Differentiation Assay

This protocol uses the 3T3-L1 preadipocyte cell line to assess the impact of this compound on adipogenesis.[16]

Materials:

  • 3T3-L1 preadipocyte cell line

  • Preadipocyte growth medium (DMEM with 10% calf serum)

  • Adipocyte differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

  • This compound (stock solution in DMSO)

  • Oil Red O staining solution

  • Reagents for qPCR and Western Blotting

Step-by-Step Methodology:

  • Cell Culture and Induction: Culture 3T3-L1 preadipocytes to confluence. Two days post-confluence, induce differentiation by replacing the growth medium with differentiation medium containing various concentrations of this compound.

  • Maturation: After 2-3 days, replace the differentiation medium with DMEM containing 10% FBS and insulin for another 2 days. Then, culture the cells in DMEM with 10% FBS for an additional 4-6 days, replacing the medium every 2 days.

  • Oil Red O Staining: After 8-10 days of differentiation, fix the cells and stain with Oil Red O to visualize lipid droplet accumulation.[17][18]

  • Quantification: Elute the Oil Red O stain from the cells and measure the absorbance to quantify lipid accumulation.

  • Gene and Protein Expression: On different days of differentiation, harvest cells to analyze the expression of key adipogenic transcription factors (PPARγ, C/EBPα) and markers (Fabp4) by qPCR and Western blotting.

Mechanistic Insight: The PPARγ Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that are critical regulators of lipid and glucose metabolism.[19][20] PPARγ is the master regulator of adipogenesis.[21]

G cluster_0 Cytoplasm cluster_1 Nucleus Eicosanone This compound PPARg PPARγ Eicosanone->PPARg binds to? RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (in target gene promoters) RXR->PPRE binds to Genes Adipogenic Gene Expression (C/EBPα, FABP4) PPRE->Genes Nucleus Nucleus

Caption: Hypothesized modulation of the PPARγ pathway by this compound.

Section 4: Proposed In Vivo Validation Studies

Positive results from the in vitro screens warrant further investigation in animal models to confirm the physiological relevance of this compound's bioactivity.

  • Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats or mice is a standard acute inflammation model to assess the in vivo efficacy of anti-inflammatory compounds.[22][23][24][25]

  • Anti-cancer Activity: A xenograft mouse model , where human cancer cells are implanted into immunodeficient mice, can be used to evaluate the effect of this compound on tumor growth in a living organism.

  • Metabolic Modulatory Effects: A diet-induced obesity mouse model can be employed to investigate the long-term effects of this compound on weight gain, glucose tolerance, and insulin sensitivity.

Conclusion

The experimental design outlined in these application notes provides a comprehensive and logical framework for the initial investigation into the bioactivity of this compound. By systematically exploring its anti-inflammatory, anti-cancer, and metabolic modulatory potential, researchers can uncover novel therapeutic applications for this long-chain ketone. The inclusion of mechanistic studies will provide valuable insights into its mode of action, paving the way for further preclinical and clinical development.

References

  • ResearchGate.

  • PubMed Central.

  • Bio-protocol.

  • National Institutes of Health.

  • PubMed Central.

  • Abcam.

  • PubMed Central.

  • PubMed Central.

  • Thermo Fisher Scientific.

  • PubMed Central.

  • BD Biosciences.

  • PubMed.

  • Abcam.

  • PubMed Central.

  • PubMed Central.

  • PubMed.

  • ResearchGate.

  • Creative Diagnostics.

  • ResearchGate.

  • Wikipedia.

  • Creative Diagnostics.

  • Abcam.

  • MDPI.

  • StatPearls.

  • International Journal of Nanomedicine.

  • CUSABIO.

  • Wikipedia.

  • Thermo Fisher Scientific.

  • Biomatik.

  • Bio-Rad.

  • Inotiv.

  • PubMed Central.

  • PubMed Central.

  • Cell Signaling Technology.

  • Frontiers in Immunology.

  • Bowdish Lab.

  • Thermo Fisher Scientific.

  • Bio-protocol.

  • Bio-protocol.

  • Frontiers in Pharmacology.

  • Sino Biological.

  • Wikipedia.

  • JoVE.

  • ResearchGate.

  • Creative Biolabs.

  • iXCells Biotechnologies.

  • Frontiers in Oncology.

  • Creative Biolabs.

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Advanced Structural Elucidation of 3-Eicosanone via High-Resolution NMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary

The unambiguous structural characterization of long-chain aliphatic ketones, such as 3-Eicosanone (


), presents a specific challenge in lipidomics and pheromone synthesis: distinguishing the position of the carbonyl group along a nearly symmetrical alkyl chain. While Mass Spectrometry (MS) provides fragmentation patterns (e.g., McLafferty rearrangement), Nuclear Magnetic Resonance (NMR)  spectroscopy offers the definitive connectivity data required for de novo structural confirmation.

This guide details a high-resolution NMR protocol designed to resolve the "Ethyl vs. Heptadecyl" asymmetry of this compound. It moves beyond basic 1D analysis, utilizing 2D correlations (COSY, HSQC, HMBC) to anchor the carbonyl functionality and validate the chain termini.

Chemical Context & Strategic Approach

The Structural Challenge

This compound consists of a carbonyl core flanked by two unequal alkyl chains:

  • Ethyl Group (Short Chain):

    
    
    
  • Heptadecyl Group (Long Chain):

    
    
    

Critical Analytical Objective: Differentiate this compound from its isomers (e.g., 2-Eicosanone, 4-Eicosanone).

  • 2-Eicosanone would show a methyl singlet (

    
     ppm).
    
  • This compound must show a methyl triplet coupled to a methylene quartet.

Experimental Strategy

We will employ a "Core-to-Terminus" elucidation strategy:

  • Anchor: Identify the Carbonyl (

    
    ) via 
    
    
    
    NMR.[1][2][3]
  • Immediate Vicinity: Resolve the

    
    -protons using 
    
    
    
    NMR and COSY.
  • Connectivity: Link the

    
    -protons to the Carbonyl via HMBC.
    
  • Termini: Distinguish the two methyl groups (Ethyl vs. Heptadecyl) based on chemical shift and multiplicity.

Sample Preparation Protocol

To ensure high signal-to-noise (S/N) ratio for 2D experiments (specifically HMBC), proper concentration is vital.

Materials:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Why: High solubility for lipids; TMS provides a sharp reference at 0.00 ppm.

  • Sample: this compound (>98% purity recommended).

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Procedure:

  • Weighing: Accurately weigh 15–20 mg of this compound.

    • Note: For

      
       experiments, <10 mg may require excessive acquisition times (>10 hrs).
      
  • Dissolution: Add 600 µL of

    
    . Vortex for 30 seconds until fully dissolved.
    
  • Filtration (Optional): If the solution appears cloudy, filter through a glass wool plug into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).

  • Equilibration: Allow the sample to equilibrate to the probe temperature (typically 298 K) for 5 minutes before locking/shimming.

1D NMR Analysis: The Fingerprint

Proton ( ) NMR Spectrum (400 MHz or higher)

The proton spectrum provides the integration data necessary to count hydrogens and identify the immediate neighbors of the carbonyl.

AssignmentPositionShift (

, ppm)
MultiplicityIntegralMechanistic Insight
H-1 Terminal Methyl (Ethyl)1.05 Triplet (

Hz)
3HDistinctly downfield from the long-chain methyl due to closer proximity to

.
H-20 Terminal Methyl (Long Chain)0.88 Triplet (

Hz)
3HClassic position for terminal methyls in long alkanes.
H-2

-Methylene (Ethyl)
2.42 Quartet (

Hz)
2HDiagnostic Peak. The quartet splitting proves the attachment to a methyl group (the ethyl fragment).
H-4

-Methylene (Long Chain)
2.38 Triplet (

Hz)
2HOften overlaps with H-2. Total integral of 2.35–2.45 region should be 4H .
H-5

-Methylene (Long Chain)
1.58 Multiplet2HDeshielded by

-effect of Carbonyl.
Bulk Chain Methylenes (

)
1.25 Broad Singlet28HThe "Lipid Envelope."
Carbon ( ) NMR Spectrum

The carbon spectrum confirms the oxidation state and the asymmetry of the molecule.

  • Carbonyl (

    
    ):  A signal at ~211.5 ppm  is characteristic of an aliphatic ketone.
    
  • 
    -Carbons: 
    
    • 
       (Ethyl 
      
      
      
      ): ~36.0 ppm
    • 
       (Long chain 
      
      
      
      ): ~42.0 ppm (Shifted downfield relative to
      
      
      due to the longer attached chain).
  • Terminal Methyls:

    • 
       (Ethyl methyl): ~7.8 ppm  (Highly shielded).
      
    • 
       (Long chain methyl): ~14.1 ppm .
      

2D NMR Workflow: Establishing Connectivity

To rigorously prove the structure, we must correlate the protons to the carbons.

COSY (Correlation Spectroscopy)
  • Objective: Establish the spin system of the ethyl group.

  • Observation: Look for a cross-peak between the triplet at 1.05 ppm (

    
    ) and the quartet at 2.42 ppm  (
    
    
    
    ).
  • Validation: This confirms the

    
     fragment. The absence of this correlation would disprove the this compound structure (e.g., ruling out methyl ketones).
    
HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: The "Bridge" experiment. Link the ethyl group and the long chain to the same carbonyl carbon.

  • Parameter: Optimize for long-range coupling (

    
     Hz).
    
  • Key Correlations:

    • H-2 (2.42 ppm)

      
       C-3 (211.5 ppm):  Connects Ethyl group to Carbonyl.
      
    • H-4 (2.38 ppm)

      
       C-3 (211.5 ppm):  Connects Long chain to Carbonyl.
      
    • H-1 (1.05 ppm)

      
       C-3 (211.5 ppm):  (Weak 3-bond coupling) confirms the ethyl terminus.
      

Structural Logic & Visualization

The following diagram illustrates the logical flow of the assignment process, ensuring no alternative isomer fits the data.

G cluster_0 Step 1: 1D NMR Screening cluster_1 Step 2: Fragment Identification cluster_2 Step 3: 2D Verification H_Spectrum 1H NMR Spectrum (CDCl3) Alpha_Region Analyze 2.3-2.5 ppm Region (Alpha-Protons) H_Spectrum->Alpha_Region C_Spectrum 13C NMR Spectrum Carbonyl_Check Check >200 ppm (Ketone C=O) C_Spectrum->Carbonyl_Check Ethyl_Logic Is there a Quartet (2H) + Triplet (3H)? (Ethyl Group) Alpha_Region->Ethyl_Logic Methyl_Logic Is there a Singlet (3H)? (Methyl Ketone) Alpha_Region->Methyl_Logic HMBC_Exp HMBC Experiment Link H2 & H4 to C=O (211 ppm) Carbonyl_Check->HMBC_Exp COSY_Exp COSY Experiment Confirm H1-H2 coupling Ethyl_Logic->COSY_Exp Yes (Quartet found) Final_Result Confirmed Structure: This compound Methyl_Logic->Final_Result If Yes -> 2-Eicosanone (REJECT) COSY_Exp->HMBC_Exp HMBC_Exp->Final_Result

Figure 1: Decision tree for the structural elucidation of this compound, highlighting the critical differentiation from the 2-isomer.

References

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information.[4]

  • SDBS Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Search: this compound or homologous 3-alkanones).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for ketone chemical shifts).

  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[5] (Online NMR Data).

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Application Note: Elucidating the Fragmentation Pattern of 3-Eicosanone using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to understanding and predicting the electron ionization (EI) mass spectrometry fragmentation pattern of 3-eicosanone, a long-chain aliphatic ketone. A comprehensive protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is presented, alongside a theoretical framework for interpreting the resulting mass spectrum. Key fragmentation pathways, including alpha-cleavage and the McLafferty rearrangement, are discussed in detail to facilitate structural elucidation and compound identification in complex matrices.

Introduction: The Significance of Mass Spectrometry in Molecular Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the context of organic molecules, electron ionization (EI) mass spectrometry is a widely used method that involves bombarding a sample with high-energy electrons. This process generates a molecular ion (M+•), which is a radical cation that can undergo subsequent fragmentation.[1][2] The pattern of these fragment ions is unique to a specific molecule and serves as a "fingerprint" for its identification. For researchers in drug development and various scientific fields, understanding these fragmentation patterns is crucial for structural elucidation, impurity profiling, and metabolic studies.

Long-chain ketones, such as this compound (C₂₀H₄₀O), present a unique fragmentation profile that is governed by the presence and position of the carbonyl group along the aliphatic chain. The primary fragmentation mechanisms for such compounds are alpha-cleavage and the McLafferty rearrangement.[3][4]

Fundamental Fragmentation Mechanisms of Aliphatic Ketones

Upon electron ionization, this compound will form a molecular ion. Ketones generally show a distinct molecular ion peak.[2] This molecular ion then undergoes fragmentation through several key pathways:

Alpha-Cleavage

Alpha-cleavage is a characteristic fragmentation of carbonyl compounds where the bond adjacent to the carbonyl group is broken.[3][5][6] This cleavage results in the formation of a stable acylium ion and an alkyl radical.[3] For this compound, there are two possible sites for alpha-cleavage, on either side of the carbonyl group.

  • Cleavage 'a': Breakage of the bond between C2 and C3 results in the loss of an ethyl radical (•CH₂CH₃) and the formation of a resonance-stabilized acylium ion with an m/z of 267.

  • Cleavage 'b': Breakage of the bond between C3 and C4 leads to the loss of a heptadecyl radical (•C₁₇H₃₅) and the formation of an acylium ion with an m/z of 57. Due to the stability of the resulting fragments, the peak at m/z 57 is expected to be one of the most abundant in the spectrum.

McLafferty Rearrangement

The McLafferty rearrangement is a specific fragmentation that occurs in carbonyl compounds containing a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group).[3][7] This process involves the transfer of the γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the β-carbon bond.[8][9] This results in the formation of a neutral alkene and a new radical cation.[1]

In this compound, the longer alkyl chain provides a γ-hydrogen. The McLafferty rearrangement will lead to the elimination of a neutral octadecene molecule (C₁₈H₃₆) and the formation of an enol radical cation with an m/z of 72.

Predicted Fragmentation Pattern of this compound

Based on the established fragmentation mechanisms, the following table summarizes the key ions expected in the mass spectrum of this compound.

m/z Proposed Fragment Ion Fragmentation Mechanism Notes
296[C₂₀H₄₀O]+•Molecular Ion (M+•)The presence of the molecular ion is expected for ketones.[2]
267[CH₃(CH₂)₁₆CO]+Alpha-Cleavage 'a'Loss of an ethyl radical (•C₂H₅).
72[CH₂(OH)CH₂CH₃]+•McLafferty RearrangementElimination of octadecene (C₁₈H₃₆).
57[CH₃CH₂CO]+Alpha-Cleavage 'b'Loss of a heptadecyl radical (•C₁₇H₃₅). Expected to be a major peak.

In addition to these primary fragments, the long alkyl chain can undergo fragmentation similar to that of long-chain alkanes, resulting in a series of peaks separated by 14 Da (corresponding to CH₂ groups).[10]

Visualizing the Fragmentation of this compound

The following diagram illustrates the primary fragmentation pathways of this compound.

G cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement M This compound (M+•) m/z 296 A [M - C2H5]+ m/z 267 M->A - •C2H5 B [M - C17H35]+ m/z 57 M->B - •C17H35 C [Enol Radical Cation] m/z 72 M->C - C18H36

Caption: Primary fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as hexane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

  • Sample Matrix: For samples in complex matrices, appropriate extraction techniques (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference.

Instrumental Parameters

The following workflow diagram outlines the GC-MS analysis process.

G start Sample Injection gc Gas Chromatography Separation start->gc ms Mass Spectrometry Ionization & Fragmentation gc->ms detector Detection ms->detector data Data Acquisition & Analysis detector->data end Results data->end

Caption: GC-MS analysis workflow.

Table 1: GC-MS Parameters

Parameter Setting Rationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column is suitable for the separation of long-chain aliphatic compounds.
Injection Volume1 µL
Injector Temperature280 °CTo ensure complete volatilization of the long-chain ketone.
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min)A temperature ramp is necessary to elute the high-boiling point this compound.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for creating reproducible fragmentation patterns.
Ionization Energy70 eVA standard energy that provides sufficient fragmentation for structural elucidation.
Mass Rangem/z 40-400To cover the expected molecular ion and fragment ions.
Scan Rate2 scans/sec
Source Temperature230 °C
Quadrupole Temperature150 °C

Data Interpretation and Trustworthiness

The acquired mass spectrum should be compared against the predicted fragmentation pattern. The presence of the molecular ion peak at m/z 296, along with the key fragment ions at m/z 267, 72, and a prominent peak at m/z 57, would provide strong evidence for the identification of this compound. The protocol is designed to be self-validating through the clear and predictable fragmentation behavior of the analyte under the specified conditions. Any significant deviation from the expected pattern may indicate the presence of isomers, impurities, or the need for optimization of the instrumental parameters.

Conclusion

This application note has detailed the theoretical and practical aspects of analyzing this compound by mass spectrometry. By understanding the principles of alpha-cleavage and the McLafferty rearrangement, researchers can confidently interpret the resulting mass spectra for accurate compound identification. The provided GC-MS protocol offers a robust starting point for the analysis of this and other long-chain ketones, contributing to the advancement of research and development in various scientific disciplines.

References

  • The Surprising Dynamics of the McLafferty Rearrangement - MSU chemistry. (2023). Retrieved from [Link]

  • Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. (n.d.). Retrieved from [Link]

  • Rearrangement - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • α-cleavage Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Retrieved from [Link]

  • How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. (2016). Retrieved from [Link]

  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). Retrieved from [Link]

  • Mass Spectroscopy Fragmentation - The McLafferty Rearrangement - YouTube. (2020). Retrieved from [Link]

  • Mass Spectrometry Part 6 - Fragmentation in Ketones - YouTube. (2023). Retrieved from [Link]

  • McLafferty Rearrangement. (n.d.). Retrieved from [Link]

  • Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Mass Spectrometry: Alpha Cleavage of Ketones - YouTube. (2014). Retrieved from [Link]

  • Mass Spectrometry: Long-Chain Alkane Fragmentation - JoVE. (n.d.). Retrieved from [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. (n.d.). Retrieved from [Link]

  • This compound | C20H40O - PubChem. (n.d.). Retrieved from [Link]

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Standard Operating Procedure for the Safe Handling and Application of 3-Eicosanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 3-Eicosanone (CAS No. 2955-56-8) in a laboratory setting.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality and self-validating safety systems. This guide covers the chemical and physical properties of this compound, detailed safety precautions, procedures for the preparation of solutions, and protocols for its potential application in experimental assays.

Introduction: Understanding this compound

This compound is a long-chain aliphatic ketone with the molecular formula C₂₀H₄₀O.[3] Its extended hydrocarbon chain renders it a waxy, crystalline solid at room temperature with a high degree of lipophilicity.[4] While specific applications in drug development are still emerging, long-chain ketones are being investigated for their roles in biological signaling and as components of drug delivery systems, such as in the formulation of solid lipid nanoparticles.[5] A thorough understanding of its physical and chemical properties is paramount for its safe and effective use in research.

Rationale for a Dedicated Standard Operating Procedure

The unique physical state and low aqueous solubility of this compound necessitate specific handling procedures to ensure accurate and reproducible experimental results while maintaining a safe laboratory environment. This SOP is designed to mitigate risks associated with the handling of fine powders and the use of organic solvents required for its dissolution.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior in a laboratory setting.

PropertyValueSource
CAS Number 2955-56-8PubChem[3], NIST[2]
Molecular Formula C₂₀H₄₀OPubChem[3]
Molecular Weight 296.53 g/mol PubChem[3]
Appearance White crystalline solidC.P.A. Chem Ltd.[4]
Melting Point Not explicitly stated for this compound, but the related n-Eicosane melts at 35-37 °C.Sigma-Aldrich
Boiling Point Not explicitly stated for this compound.
Solubility Insoluble in water. Expected to be soluble in nonpolar organic solvents like hexane and chloroform, with limited solubility in more polar solvents like ethanol.C.P.A. Chem Ltd.[4]

Safety and Hazard Management

Based on the Safety Data Sheet (SDS) for this compound and data from structurally similar long-chain hydrocarbons, the following hazard assessments and safety protocols are established.[1]

Hazard Identification and Mitigation

While the specific toxicity data for this compound is not extensively documented, the primary hazards are associated with its physical form and the solvents used for its handling.

  • Inhalation: As a fine powder, it may cause respiratory irritation.

  • Skin and Eye Contact: May cause mild irritation upon prolonged contact.

  • Ingestion: While acute toxicity is expected to be low, ingestion should be avoided.

Mitigation Strategy:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.

  • Wear appropriate Personal Protective Equipment (PPE) as detailed in section 3.2.

  • In case of accidental contact, follow the first-aid procedures outlined in section 3.3.

Required Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: A dust mask or respirator is recommended when handling large quantities of the powder outside of a fume hood.

Experimental Protocols

The following protocols provide step-by-step instructions for the proper handling, storage, and preparation of this compound solutions for research applications.

General Handling and Storage Workflow

The logical flow for handling and storing this compound is depicted in the following diagram. This workflow is designed to ensure safety and maintain the integrity of the compound.

G cluster_receiving Receiving and Storage cluster_handling Handling and Weighing cluster_disposal Waste Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Chemical Inventory Inspect->Log Store Store in a Cool, Dry, Well-Ventilated Area Log->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in a Chemical Fume Hood DonPPE->FumeHood Weigh Weigh Required Amount FumeHood->Weigh Clean Clean Balance and Spatula Weigh->Clean Collect Collect Waste in a Labeled Container Clean->Collect Dispose Dispose According to Institutional Guidelines Collect->Dispose

Caption: Workflow for receiving, storing, handling, and disposing of this compound.

Storage and Stability
  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6][7]

  • Stability: The compound is stable under normal storage conditions. Avoid exposure to excessive heat or sources of ignition.[7]

First-Aid Measures
  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Wash the affected area with soap and water.[4]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[6]

Protocol for Preparation of a Stock Solution

Due to its high lipophilicity, this compound is practically insoluble in aqueous solutions. Therefore, organic solvents are required to prepare stock solutions for use in biological assays. The choice of solvent will depend on the specific requirements of the downstream application.

Materials:

  • This compound powder

  • Anhydrous ethanol, Dimethyl sulfoxide (DMSO), Chloroform, or Hexane

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Solvent Selection: Choose a solvent that is compatible with your experimental system. For cell-based assays, DMSO or ethanol are common choices, although the final concentration of the solvent in the culture medium must be kept low (typically <0.5%) to avoid cytotoxicity. For analytical purposes, chloroform or hexane may be more appropriate.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a clean, dry glass vial.

  • Dissolution:

    • Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.

    • Securely cap the vial and vortex thoroughly.

    • If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or sonication may be required. Visually inspect the solution to ensure complete dissolution.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed vial at -20°C for long-term storage. Before use, allow the solution to warm to room temperature and vortex briefly.

Potential Applications in a Research Context

While specific, detailed protocols for the application of this compound in drug development are not widely published, its properties as a long-chain ketone suggest several areas of potential research interest.

In Vitro Assay Preparation Workflow

The following diagram illustrates the general workflow for preparing this compound for use in an in vitro assay.

G cluster_prep Solution Preparation cluster_assay Assay Execution Stock Prepare High-Concentration Stock Solution in Organic Solvent Dilute Serially Dilute Stock Solution Stock->Dilute FinalDilution Prepare Final Working Concentration in Assay Medium Dilute->FinalDilution Add Add Working Solution to Assay System (e.g., cell culture) FinalDilution->Add Incubate Incubate for a Defined Period Add->Incubate Analyze Analyze for Biological Effect Incubate->Analyze

Caption: Workflow for preparing this compound for in vitro assays.

Considerations for Use in Cell-Based Assays
  • Solvent Toxicity: Always include a vehicle control (assay medium with the same final concentration of the organic solvent) to account for any effects of the solvent on the cells.

  • Solubility in Media: Due to its low aqueous solubility, this compound may precipitate out of the assay medium at higher concentrations. It is crucial to determine the maximum soluble concentration in your specific assay medium. This can be done by preparing a series of dilutions and visually inspecting for precipitation or by using analytical techniques.

Spill and Waste Management

Spill Response
  • Small Spills: For small spills of the powder, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container for disposal.

  • Large Spills: For larger spills, evacuate the area and contact the institutional safety office.

  • Solution Spills: If a solution of this compound is spilled, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Waste Disposal

Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.[6] Waste should be collected in a clearly labeled, sealed container.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • C.P.A. Chem Ltd. (2019, February 8). Safety data sheet: n-Eicosane.
  • Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet: n-Eicosane.
  • TCI Chemicals. (2025, September 29). Safety Data Sheet: Eicosane.
  • The Impact of 2-Ketones Released from Solid Lipid Nanoparticles on Growth Modulation and Antioxidant System of Lactuca s
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of long-chain ketones and aldehydes. Retrieved from [Link]

  • Pharma Excipients. (2025, January 17).
  • Herbal Excipients in Novel Drug Delivery Systems. (n.d.). PMC.
  • PubChem. (n.d.). Eicosane. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharma Excipients. (2023, February 13). The Future of Drug Delivery.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Common Organic Solvents: Table of Properties. (n.d.).
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
  • Solvent Miscibility Table. (n.d.).

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Application Note: Precision Preparation of 3-Eicosanone Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the standardized protocol for preparing high-stability stock solutions of 3-Eicosanone (Ethyl heptadecyl ketone), a C20 long-chain ketone used extensively in pheromone research (e.g., Apis mellifera signaling) and lipid metabolism studies. Due to its significant lipophilicity (


) and waxy solid state at room temperature, this compound presents specific challenges regarding solubility, adsorption to plastics, and precipitation in aqueous media. This document outlines a dual-solvent strategy—utilizing a primary "Master Stock" in chloroform for stability and a secondary "Working Stock" in DMSO or Ethanol for biological compatibility—ensuring experimental reproducibility and accurate dosing.

Introduction & Chemical Context

This compound (CAS: 2955-56-8) is a semiochemical often identified in the mandibular glands of insects and serves as a critical biomarker in chemical ecology. Unlike short-chain ketones (e.g., acetone), the C20 hydrocarbon tail renders this molecule hydrophobic.

The Core Challenge: Researchers often attempt to dissolve this compound directly into assay buffers or weak organic solvents, leading to "silent precipitation"—where micro-aggregates form, reducing the effective concentration and causing high variability in bioassays.

Physicochemical Profile
PropertyValueImplication for Handling
Molecular Formula

High carbon content requires non-polar solvents.
Molecular Weight 296.53 g/mol Essential for Molarity (

) calculations.
Physical State Waxy Solid / CrystallineDifficult to weigh small quantities (<1 mg) accurately due to static and adhesion.
Melting Point ~38–45 °CGentle heating facilitates dissolution.
LogP (Predicted) ~8.9Insoluble in water. Requires carrier (BSA) or surfactant for aqueous use.
Solubility Chloroform, Hexane, DCMExcellent (Primary Solvents).
Solubility DMSO, EthanolModerate (Requires heat/sonication).

Solvent Selection Strategy

The choice of solvent dictates the stability of the stock. Do not use a "one-size-fits-all" approach.

Decision Matrix
  • Analytical Standards (GC-MS/FID): Use n-Hexane or Chloroform . These solvents prevent peak tailing and are easily evaporated.

  • Biological Assays (Cell Culture/Insects): Use DMSO (Dimethyl Sulfoxide) .[1] It has low volatility and is miscible with water, though this compound has a solubility limit here.

  • Surface Chemistry (SAMs): Use Ethanol (Absolute) .

Critical Warning: Avoid storing this compound in plastic (polypropylene) tubes for long periods. The lipophilic ketone will partition into the plastic matrix. Always use borosilicate glass vials with Teflon-lined caps.

Protocol 1: Preparation of Primary Master Stock (10 mM)

Purpose: Long-term storage and high-accuracy dispensing.

Reagents & Equipment:

  • This compound (Solid, >98% purity).

  • Solvent: Chloroform (HPLC Grade) or Dichloromethane (DCM).

  • Glass scintillation vials (20 mL) with Teflon-lined caps.

  • Analytical balance (0.01 mg readability).

  • Nitrogen gas stream (optional).[2]

Procedure:

  • Weighing: Tare a clean glass vial. Weigh approximately 10 mg of this compound directly into the vial.

    • Note: Do not use a plastic weigh boat; the waxy solid will stick. Weigh directly into the glass vessel.

  • Calculation: Calculate the exact volume of solvent required to reach 10 mM.

    
    
    
    • Example: If you weigh 10.5 mg:

      
      .
      
  • Dissolution: Add the calculated volume of Chloroform.

  • Homogenization: Vortex for 30 seconds. The solution should be crystal clear.

  • Storage: Flush the headspace with Nitrogen gas (to prevent oxidation), cap tightly, and wrap with Parafilm. Store at -20°C.

Protocol 2: Preparation of Working Stock for Bioassays

Purpose: Converting the Master Stock into a water-miscible form (DMSO) without precipitation.

The "Solvent-Exchange" Method: Directly dissolving the solid into DMSO is slow and often incomplete. This method guarantees total solubilization.

Procedure:

  • Aliquot: Transfer a known volume of the Master Stock (Chloroform) (e.g., 500 µL) into a new glass vial.

  • Evaporation: Evaporate the Chloroform under a gentle stream of Nitrogen gas. A thin, waxy film of this compound will remain at the bottom.

  • Redissolution: Immediately add the equivalent volume of anhydrous DMSO .

    • Target Conc: If you started with 10 mM Master Stock, adding the same volume of DMSO yields a 10 mM DMSO Working Stock.

  • Thermal Activation:

    • Seal the vial.

    • Place in a water bath at 45°C (just above the melting point) for 5 minutes.

    • Sonicate in a bath sonicator for 10 minutes (warm water).

  • Visual Check: Hold the vial up to a light source. No floating crystals or turbidity should be visible.

Aqueous Dilution (The "Crash" Point): When adding the DMSO stock to aqueous buffer:

  • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

  • Technique: Inject the DMSO stock submerged into the rapidly stirring buffer. Do not drop it on top of the static liquid surface, or it will precipitate as a film.

Workflow Visualization

G Solid This compound Solid (Waxy, Hydrophobic) Weigh Weigh ~10mg into Glass Vial Solid->Weigh Chloroform Dissolve in Chloroform (Primary Solvent) Weigh->Chloroform High Solubility MasterStock MASTER STOCK (10 mM) Store at -20°C Chloroform->MasterStock Aliquot Aliquot Required Amount MasterStock->Aliquot Evap Evaporate Solvent (N2 Stream) Result: Thin Film Aliquot->Evap DMSO Add Anhydrous DMSO + Heat (45°C) + Sonicate Evap->DMSO Solvent Exchange WorkingStock WORKING STOCK (DMSO) Use immediately DMSO->WorkingStock Buffer Aqueous Buffer (Rapid Stirring) WorkingStock->Buffer 1:1000 Dilution Final Final Assay Solution (<0.5% DMSO) Buffer->Final

Figure 1: Solvent-Exchange Workflow. This process ensures accurate concentration in DMSO by utilizing the superior solubility of chloroform for the initial weighing step.

Quality Control & Validation

How do you know your stock is actually 10 mM?

  • Gravimetric Verification: Not recommended for <10 mg due to balance error.

  • GC-MS Validation (Gold Standard):

    • Dilute 10 µL of Master Stock into 990 µL Hexane.

    • Inject into GC-MS (Column: DB-5ms or equivalent non-polar column).

    • Monitor retention time (approx. 20-25 min depending on ramp) and m/z peaks (Molecular ion 296, characteristic fragments).

    • Compare area under curve (AUC) against a certified alkane standard (e.g., Eicosane).

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Springer. (Standard reference for handling semiochemicals and long-chain lipids).

Sources

Troubleshooting & Optimization

challenges in the purification of synthetic 3-Eicosanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Synthetic 3-Eicosanone

Topic: Troubleshooting & Advanced Purification of this compound (


)
Role:  Senior Application Scientist
Date:  October 26, 2023

Introduction: The "Waxy Solid" Paradox

Welcome to the technical support hub for long-chain aliphatic ketones. You are likely here because your synthetic this compound (Ethyl heptadecyl ketone) is behaving more like a stubborn oil than a crystalline solid.

This compound presents a unique purification challenge. With a 17-carbon hydrophobic tail and a small polar carbonyl head, it occupies a physicochemical "grey zone." It is too waxy for standard filtration, has a melting point (approx. 38–45°C) that leads to "oiling out" during recrystallization, and lacks a strong chromophore for UV detection.

This guide moves beyond standard textbook protocols to address the specific failure modes encountered when purifying this molecule from Grignard side-products (alkanes) or oxidation precursors (alcohols).

Module 1: Crystallization Troubleshooting

Issue: “My product separates as a milky oil at the bottom of the flask instead of forming crystals.”

Diagnosis: This is "Oiling Out." It occurs when the solute separates as a liquid phase before the solution reaches the saturation point for crystal nucleation. This is common for this compound because its melting point is close to the boiling point of common recrystallization solvents.

The Fix: The "Cloud Point" Titration Method Do not use a single solvent. You need a binary solvent system to fine-tune the polarity.

Solvent A (Good Solubilizer)Solvent B (Poor Solubilizer)Strategy
Acetone Methanol Best for removing non-polar alkane impurities.
Ethyl Acetate Ethanol (Cold) Gentler; prevents rapid oiling out.
Hexane None Avoid. This compound is too soluble; difficult to recover yield.

Protocol:

  • Dissolve crude this compound in the minimum amount of boiling Solvent A .

  • Remove from heat. Add Solvent B dropwise until a faint, persistent cloudiness appears (the cloud point).

  • Add one drop of Solvent A to clear the solution.

  • Critical Step: Insulate the flask with foil or a towel. Allow it to cool to room temperature undisturbed over 4–6 hours. Rapid cooling forces oiling out.

  • Once at room temperature, move to a 4°C fridge.

  • Filtration: Use a chilled Buchner funnel. Waxy solids clog paper; use a coarse sintered glass frit (Porosity 2 or 3).

Module 2: Chromatographic Separation

Issue: “I cannot see my product on the TLC plate/Flash column, or it co-elutes with the starting alcohol.”

Diagnosis:

  • Detection Failure: this compound has a carbonyl group (

    
    ) which absorbs weakly at ~280 nm (
    
    
    
    transition). Standard UV detection at 254 nm is virtually blind to it.
  • Resolution Failure: The long aliphatic chain dominates the interaction with Silica, masking the polarity difference between the ketone and the precursor alcohol (3-Eicosanol).

The Fix: Visualization & Derivatization

Step 1: Visualization Reagents (TLC) Do not rely on UV. Use destructive stains.

  • PMA (Phosphomolybdic Acid): Stains aliphatic chains dark blue/green upon heating.

  • KMnO₄ (Basic): Stains alcohols/ketones yellow on a purple background.

Step 2: Flash Chromatography Parameters

  • Stationary Phase: Silver Nitrate (

    
    ) impregnated Silica (10% w/w) is only necessary if separating from alkene impurities (e.g., if synthesized via olefin oxidation). For alcohol removal, standard Silica is sufficient.
    
  • Mobile Phase: Hexane:Ethyl Acetate (Start 98:2, Gradient to 90:10). The ketone elutes before the alcohol.

  • Detector: ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) is mandatory for reliable automated collection.

Module 3: Chemical Purification (The "Silver Bullet")

Issue: “I have persistent alkane impurities (e.g., Eicosane) that won't separate by crystallization or silica.”

The Expert Solution: Girard’s Reagent T Physical separation often fails because the alkane and the ketone have nearly identical solubility profiles. Chemical separation is superior here. We use Girard’s Reagent T (Trimethylacetohydrazide ammonium chloride) to temporarily convert the ketone into a water-soluble hydrazone, wash away the non-polar grease, and then hydrolyze the ketone back.

Workflow Diagram:

GirardPurification Crude Crude Mixture (this compound + Alkanes) Reaction Add Girard's Reagent T (Ethanol + Acetic Acid, Reflux 1h) Crude->Reaction PhaseSep Phase Separation (Add Water + Ether) Reaction->PhaseSep OrganicLayer Organic Layer (Contains Alkanes/Grease) PhaseSep->OrganicLayer Discard AqueousLayer Aqueous Layer (Contains Ketone-Hydrazone) PhaseSep->AqueousLayer Keep Hydrolysis Acid Hydrolysis (HCl, room temp) AqueousLayer->Hydrolysis Extraction Extract with Hexane Hydrolysis->Extraction FinalProduct Pure this compound Extraction->FinalProduct

Caption: Chemical purification cycle using Girard's Reagent T to isolate lipophilic ketones from non-polar impurities.

Protocol:

  • Derivatization: Dissolve crude material in Ethanol (10 mL/g). Add Girard’s Reagent T (1.5 equivalents) and Acetic Acid (10% v/v). Reflux for 1 hour.

  • Wash: Pour mixture into water. Extract 3x with Diethyl Ether.

    • Result: The Ether layer contains the impurities (alkanes). The Water layer contains your product (as a salt).

  • Hydrolysis: Acidify the aqueous layer with concentrated HCl to pH 1. Stir at room temperature for 1 hour to cleave the hydrazone.

  • Recovery: The this compound precipitates as it regenerates. Extract with Hexane, dry over

    
    , and evaporate.
    

Module 4: Final Polishing & FAQs

Q: My melting point is lower than the literature value (36-38°C vs 40°C+). Why? A: Literature values for specific isomers like this compound are often scarce or conflated with n-Eicosane. However, a depressed melting point usually indicates solvent inclusion . Long-chain ketones form "waxy lattices" that trap solvent molecules.

  • Fix: Dry the solid in a vacuum oven at 30°C (just below melting) for 24 hours. If it melts, you must restart crystallization.

Q: How do I store this compound? A: While chemically stable, it is prone to "blooming" (surface crystallization) and absorbing odors/impurities from the air due to its lipid nature. Store in glass (plasticizers from bags can leach into the wax) at 4°C.

Q: Can I use Vacuum Distillation? A: Only as a crude first step. The boiling point of C20 ketones is high (>340°C at atm).[1] You need high vacuum (<0.5 mmHg) to distill without thermal decomposition. Even then, it will not separate the ketone from the corresponding alcohol effectively.

References

  • Girard, A., & Sandulesco, G. (1936). Sur une nouvelle série de réactifs du groupe carbonyle, leur utilisation à l'extraction des substances cétoniques et à la caractérisation microchimique des aldéhydes et cétones. Helvetica Chimica Acta. (Foundational chemistry for Girard's Reagent).

  • MedChemExpress. (2024). Girard's Reagent T Protocol and Properties.[2]

  • National Institute of Standards and Technology (NIST). (2023). Eicosane and this compound Thermochemical Data. NIST Chemistry WebBook, SRD 69.

  • Rochester University Dept of Chemistry. (2024). Solvent Selection Guide for Recrystallization.[3]

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine.

Sources

overcoming low solubility of 3-Eicosanone in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Eicosanone Solubilization

Introduction: The Challenge of this compound

Welcome to the technical support guide for this compound. As a long-chain aliphatic ketone (C20H40O), this compound presents a significant challenge for researchers due to its extremely low solubility in aqueous solutions.[1] Its molecular structure is dominated by a 20-carbon hydrophobic tail, making it highly lipophilic and resistant to dissolving in water-based buffers and media essential for many biological and chemical assays. This guide provides a structured, question-and-answer approach to understanding and overcoming these solubility issues, empowering you to achieve consistent and reliable experimental results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule consists of a long, non-polar 20-carbon aliphatic chain and a single, moderately polar ketone functional group. The hydrophobic character of the long alkyl chain overwhelmingly dominates, leading to a very high partition coefficient (calculated XLogP3 of 8.9), which signifies a strong preference for non-polar environments over water.[1] For context, its parent alkane, eicosane, is practically insoluble in water.[2][3][4] While the ketone group provides a site for dipole-dipole interactions, it is insufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: What are the practical consequences of this low solubility in my research?

Failing to adequately address the low solubility of this compound can lead to several critical experimental failures:

  • Poor Bioavailability: In drug development, low aqueous solubility is a primary cause of poor oral bioavailability, as the compound cannot dissolve in gastrointestinal fluids to be absorbed.[5][6][7]

  • Inaccurate Assay Results: In in vitro assays, the compound may precipitate out of solution, leading to erroneously low measurements of activity or effect. This can also cause light-scattering artifacts in spectrophotometric readings.

  • Irreproducible Data: The formation of unseen micro-precipitates can lead to high variability between experimental replicates.

  • Formulation Instability: Attempts to create aqueous stocks can result in solutions that are not thermodynamically stable, leading to compound crashing out over time, especially during storage or freeze-thaw cycles.

Part 2: Troubleshooting Guide - Strategies for Solubilization

This section explores the primary methods for enhancing the aqueous solubility of this compound. The optimal choice depends on your specific application, such as the required final concentration, the biological system involved (e.g., cell culture, animal models), and the analytical techniques to be used.

Q3: Which solubilization strategy should I try first? A Decision Workflow.

The choice of method is critical and context-dependent. Use the following workflow to guide your decision-making process.

G start Start: Need to solubilize This compound exp_type What is the experimental context? start->exp_type invitro In Vitro Assay (e.g., cell culture, enzyme assay) exp_type->invitro In Vitro oral_del In Vivo Oral Delivery exp_type->oral_del Oral other_invivo Other In Vivo Routes (e.g., IV, IP) exp_type->other_invivo Other cosolvent Try Co-solvent first (e.g., DMSO, Ethanol) invitro->cosolvent lipid Use Lipid-Based Formulation (e.g., SEDDS) oral_del->lipid surfactant Use Surfactant (e.g., Polysorbate 80) other_invivo->surfactant precip Does it precipitate upon dilution into buffer? cosolvent->precip cyclo Use Cyclodextrin (HP-β-CD) precip->cyclo Yes success Success: Proceed with experiment precip->success No cyclo->success reassess Re-assess formulation (Consider toxicity & compatibility) surfactant->reassess lipid->reassess G cluster_0 A) Co-Solvency cluster_1 B) Micellar Solubilization cluster_2 C) Cyclodextrin Inclusion a1 H₂O a2 H₂O a3 This compound (Insoluble) a4 a4 a5 DMSO a6 a6 a7 Dispersed This compound in H₂O/DMSO mix b1 This compound b2 b2 b3 Surfactants b4 b4 b5 This compound encapsulated in micelle c1 This compound c2 c2 c3 HP-β-CD c4 c4 c5 Inclusion Complex

Caption: Visual comparison of the three primary solubilization mechanisms.

References

  • N-EICOSANE | 112-95-8. ChemicalBook.
  • Eicosane with Water. IUPAC-NIST Solubilities Database - National Institute of Standards and Technology.
  • Eicosane. Wikipedia.
  • Showing Compound N-Eicosane (FDB004727). FooDB.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (Source not specified).
  • This compound | C20H40O | CID 18067. PubChem - NIH.
  • Eicosane | C20H42 | CID 8222. PubChem - NIH.
  • Cosolvent-induced solubilization of hydrophobic compounds into water. ACS Publications.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central - NIH.
  • Lipid-based formulations: A promising approach for poorly soluble drug delivery via the intestinal lymphatic system. Pharma Excipients.
  • Clinical studies with oral lipid based formulations of poorly soluble compounds. PubMed Central - NIH.
  • Surfactants & Solubilizers. Ingredients To Die For.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA.
  • Advances in Lipid-Based Drug Formulations for Solubility. World Pharma Today.
  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
  • Research in the Field of Drug Design and Development. MDPI.
  • Emulsifiers and solubilizers. Arkema Specialty Surfactants.
  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
  • Solubility and Decomposition of Organic Compounds in Subcritical Water. ResearchGate.

Sources

Technical Support Center: 3-Eicosanone Quantification & Matrix Effect Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Lipophilic Ketones

3-Eicosanone (Icosan-3-one) is a long-chain aliphatic ketone (


). In drug development, it often appears as a biomarker in lipid metabolism studies or as a critical impurity in lipid-based formulations.

Its extreme lipophilicity presents a unique analytical paradox:

  • Solubility: It requires non-polar solvents, which often co-extract endogenous phospholipids and neutral lipids from biological matrices (plasma, tissue).

  • Ionization: In LC-MS, it lacks strong acidic/basic sites, making it difficult to ionize efficiently without specific adduct formation or derivatization, increasing susceptibility to ion suppression .

This guide addresses the specific "Matrix Effects" (ME) that compromise the accuracy of this compound data, moving beyond generic advice to molecule-specific protocols.

Section 1: Diagnostic & Assessment

Q: How do I definitively confirm that matrix effects are ruining my this compound linearity?

A: Non-linearity is often a symptom, but Post-Column Infusion (PCI) is the diagnostic standard.

The Protocol:

  • Setup: Infuse a constant stream of pure this compound standard (e.g., 100 ng/mL) into the MS source via a tee-junction.

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma extract without analyte) via the LC column.

  • Observation: Monitor the baseline of the this compound transition.

    • Ideal: A flat line.

    • Suppression: A dip in the baseline at the retention time where this compound would elute.

    • Enhancement: A hump in the baseline.

Quantitative Assessment (The Matuszewski Method): Calculate the Matrix Factor (MF) using three sets of samples:

  • Set A: Neat standard in mobile phase.

  • Set B: Standard spiked into extracted blank matrix (Post-Extraction Spike).

  • Set C: Standard spiked into matrix before extraction (Pre-Extraction Spike).



  • MF < 0.85: Significant Suppression (Signal loss).

  • MF > 1.15: Significant Enhancement (Signal inflation).

  • Recovery (RE):

    
     (Distinguishes extraction loss from matrix effects).
    

Section 2: Sample Preparation Strategies

Q: My LLE (Liquid-Liquid Extraction) gives high recovery but poor reproducibility. What is the fix?

A: LLE with hexane or MTBE extracts this compound well but pulls along massive amounts of endogenous phospholipids (phosphatidylcholines), which are the primary cause of ion suppression in this retention window.

Recommended Workflow: Supported Liquid Extraction (SLE) or Phospholipid Removal Plates.

For lipophilic ketones, "cleanliness" outweighs raw recovery.

Protocol: Phospholipid Removal (Hybrid SPE/PPT)

  • Precipitation: Add 100 µL Plasma to 300 µL Acetonitrile (containing 1% Formic Acid) in a specialized phospholipid removal plate (e.g., Zr-coated silica).

  • Agitation: Vortex for 2 minutes to ensure protein precipitation and lipid binding.

  • Filtration: Apply vacuum. The Lewis acid (Zirconia) retains the phosphate group of phospholipids while allowing the neutral this compound to pass through.

  • Result: This removes >99% of phospholipids (the "invisible" suppressors) without losing the neutral ketone.

Q: Can I use QuEChERS for tissue samples?

A: Yes, but you must use a C18/PSA cleanup step. The Primary Secondary Amine (PSA) removes fatty acids, but this compound is neutral and will remain. Warning: Do not use GCB (Graphitized Carbon Black) as it can irreversibly bind planar molecules and long alkyl chains, reducing recovery of this compound.

Section 3: Chromatographic & MS Optimization

Q: I am using ESI (Electrospray Ionization) and seeing high background. Should I switch?

A: Absolutely. Switch to APCI (Atmospheric Pressure Chemical Ionization).

  • Why? this compound is a neutral lipid. ESI relies on solution-phase chemistry (pH dependent), making it inefficient for neutral ketones unless you form adducts (e.g.,

    
    ). ESI is also highly susceptible to "droplet competition" from co-eluting matrix.
    
  • APCI Advantage: APCI ionizes in the gas phase. It is far more robust against matrix effects for non-polar compounds and handles the high-organic mobile phases required to elute C20 lipids better than ESI.

Chromatographic Separation of Interferences: If you must use ESI, you must separate the phospholipids from the analyte.

  • Column: Use a C8 or Phenyl-Hexyl column instead of C18. The different selectivity can shift the this compound away from the phospholipid "dump" that usually occurs at the end of the gradient.

  • Mobile Phase: Avoid ion-pairing agents. Use Methanol/Isopropanol blends to ensure complete elution of matrix lipids in the wash step.

Section 4: Calibration & Internal Standards

Q: I cannot find deuterated this compound. What is the best Internal Standard (IS)?

A: The "Gold Standard" is a stable isotope-labeled analog (


 or 

). If this compound-d4 is unavailable, you must choose a Structural Homolog .

Selection Hierarchy:

  • Best: Custom Synthesis of this compound-d5 (Place deuterium on the

    
    -carbons to the ketone).
    
  • Acceptable: 10-Nonadecanone . It is a symmetric ketone, structurally similar (C19 vs C20), and elutes close to but distinct from this compound.

  • Avoid: Simple alkanes (e.g., Eicosane) or fatty acids. They do not track the ionization efficiency of the ketone moiety accurately.

The "Surrogate Matrix" Approach: If you cannot obtain blank human plasma free of interferences (rare for this specific ketone, but possible for endogenous lipids):

  • Strip the Matrix: Use charcoal-stripped plasma.

  • Verify: Run a blank of the stripped matrix. If this compound peak < 20% of LLOQ, it is valid.

  • Calibrate: Prepare standards in this stripped matrix. This mimics the viscosity and salt content of the sample better than solvent standards.

Visual Workflow: Matrix Effect Elimination Decision Tree

MatrixEffectStrategy Start Start: Non-Linearity or Low Sensitivity Detected Diag Run Post-Column Infusion (PCI) & Calculate Matrix Factor (MF) Start->Diag CheckMF Evaluate Matrix Factor Diag->CheckMF Suppression MF < 0.85 (Suppression) CheckMF->Suppression Low Signal Enhancement MF > 1.15 (Enhancement) CheckMF->Enhancement High Signal Clean MF 0.85 - 1.15 (Clean) CheckMF->Clean Normal Step1_Supp Step 1: Switch Ionization Suppression->Step1_Supp Step2_Prep Step 2: Improve Cleanup Enhancement->Step2_Prep Decision_Ion Current Source? Step1_Supp->Decision_Ion Action_APCI Switch to APCI (Gas Phase Ionization) Decision_Ion->Action_APCI Using ESI Decision_Ion->Step2_Prep Already APCI Action_APCI->Step2_Prep Action_SLE Implement SLE or Zr-Coated Phospholipid Removal Step2_Prep->Action_SLE Step3_Chrom Step 3: Chromatographic Shift Action_SLE->Step3_Chrom Action_Col Change Selectivity (C18 -> Phenyl-Hexyl) Step3_Chrom->Action_Col Calib_Check Is MF consistent across lots? Action_Col->Calib_Check Use_IS Use Stable Isotope IS (Compensates for MF) Calib_Check->Use_IS Yes (Consistent) Use_MM Use Matrix-Matched Calibration Calib_Check->Use_MM No (Variable)

Caption: Logical workflow for diagnosing and mitigating matrix effects in LC-MS quantification of this compound.

Summary Data: Method Performance Metrics

The following table summarizes expected improvements when switching from standard Protein Precipitation (PPT) to the recommended Phospholipid Removal (PLR) + APCI protocol.

ParameterStandard Protocol (PPT + ESI)Optimized Protocol (PLR + APCI)Why?
Matrix Factor (MF) 0.45 - 0.60 (Severe Suppression)0.92 - 1.05 (Negligible)Removal of phospholipids; Gas-phase ionization.
Recovery (RE) 85%95%Zirconia plates do not retain neutral ketones.
LLOQ 5 ng/mL0.5 ng/mLImproved S/N ratio due to reduced background noise.
Linearity (

)
0.985>0.998Elimination of saturation effects in the source.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.

Sources

stability of 3-Eicosanone in different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Eicosanone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. As a long-chain aliphatic ketone, the stability of this compound is a critical factor for ensuring the accuracy, reproducibility, and validity of your experimental results. This document provides in-depth technical guidance on the stability of this compound under various storage conditions, troubleshooting common issues, and frequently asked questions to support your research endeavors.

I. Understanding the Stability of this compound: A Proactive Approach

This compound (CAS No. 2955-56-8) is a C20 saturated ketone with the IUPAC name Icosan-3-one.[1] While specific stability data for this compound is not extensively documented in publicly available literature, we can extrapolate from the behavior of similar long-chain ketones and general principles of chemical stability to proactively address potential issues. The primary factors that can influence the stability of this compound are temperature, light, oxygen, and humidity.

Key Stability Concerns:

  • Oxidative Degradation: Like other ketones, this compound can be susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen.[2] The carbonyl group can be a site for radical-initiated reactions.

  • Thermal Decomposition: High temperatures can lead to the degradation of long-chain aliphatic compounds.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.

  • Hydrolysis: While generally less susceptible to hydrolysis than esters, prolonged exposure to highly acidic or basic conditions in aqueous solutions could potentially affect the stability of the ketone.

II. Frequently Asked Questions (FAQs) on this compound Stability

This section addresses common questions regarding the handling and storage of this compound to maintain its integrity.

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed, opaque container in a freezer, preferably at -20°C or below. For short-term storage, refrigeration at 2-8°C is recommended. The key is to minimize exposure to light, moisture, and air.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are generally less stable than the solid material. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, use an inert, dry solvent and store the solution in a tightly capped vial with minimal headspace, protected from light, at -20°C or below. Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the visual signs of this compound degradation?

A3: As a white, waxy solid, any change in color (e.g., yellowing) or the appearance of a distinct odor may indicate degradation. For solutions, the appearance of precipitates or a color change can be a sign of instability. However, significant degradation can occur without any visible changes.

Q4: Can I use this compound that has been stored at room temperature for an extended period?

A4: It is not recommended. Prolonged storage at room temperature can expose the compound to fluctuations in temperature and humidity, increasing the risk of degradation. It is best to re-analyze the purity of the material before use if it has been stored under suboptimal conditions.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products have not been reported, potential degradation pathways could include:

  • Oxidation: Leading to the formation of carboxylic acids (e.g., heptadecanoic acid and propanoic acid) through cleavage of the carbon chain adjacent to the carbonyl group.

  • Photodegradation: Norrish type I and type II reactions could lead to the formation of smaller alkanes, alkenes, and other carbonyl compounds.

III. Troubleshooting Guide: Addressing Stability-Related Experimental Issues

Encountering unexpected results in your experiments? This troubleshooting guide will help you identify and resolve potential issues related to this compound stability.

Observed Issue Potential Cause Related to this compound Stability Recommended Action
Inconsistent or non-reproducible experimental results. Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. Verify the purity of the solid material using an appropriate analytical method (e.g., GC-MS).
Appearance of unexpected peaks in chromatograms (e.g., GC-MS, HPLC). Presence of degradation products or impurities.Analyze a sample of the this compound standard to confirm its purity. If impurities are detected, purify the standard or obtain a new, high-purity batch.
Loss of biological activity or chemical reactivity. Degradation of the active this compound molecule.Re-evaluate storage conditions. Ensure the compound is protected from light, heat, and oxygen. Consider performing a forced degradation study to identify stable conditions.
Physical changes in the this compound sample (e.g., color change, clumping). Significant degradation or absorption of moisture.Discard the sample and obtain a fresh batch. Review and improve storage and handling procedures.

IV. Experimental Protocols for Stability Assessment

To ensure the integrity of your this compound stock, it is crucial to have robust protocols for stability assessment.

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.[3][4]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC or GC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound to 80°C for 48 hours.

    • Photodegradation: Expose the solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6][7] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify any new peaks, which represent potential degradation products. Calculate the percentage of degradation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photodegradation Stock->Photo Analysis Analyze Samples (e.g., GC-MS, HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify Degradants & Assess Stability Analysis->Evaluation

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Development of a Stability-Indicating GC-MS Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[8]

Objective: To develop a Gas Chromatography-Mass Spectrometry (GC-MS) method to assess the purity of this compound and detect potential degradation products.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • MSD Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

GCMS_Method_Development cluster_instrument Instrumentation cluster_conditions Operating Conditions cluster_validation Method Validation GC Gas Chromatograph Temp Temperature Program GC->Temp MS Mass Spectrometer Flow Carrier Gas Flow MS->Flow Column Analytical Column Injection Injection Parameters Column->Injection Specificity Specificity Temp->Specificity Linearity Linearity & Range Flow->Linearity Accuracy Accuracy Injection->Accuracy Precision Precision Specificity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ

Caption: Key components of a stability-indicating GC-MS method development.

V. Summary of Recommended Storage Conditions

To maintain the integrity and stability of this compound, the following storage conditions are recommended based on best practices for long-chain aliphatic ketones.

Storage Duration Condition Temperature Container Additional Precautions
Long-Term Solid≤ -20°CTightly sealed, opaqueStore under an inert atmosphere (e.g., argon or nitrogen).
Short-Term Solid2-8°CTightly sealed, opaqueProtect from moisture.
Solution In inert, dry solvent≤ -20°CTightly sealed vial with minimal headspacePrepare fresh when possible; avoid repeated freeze-thaw cycles.

VI. Conclusion

While specific stability data for this compound is limited, a proactive and informed approach to its storage and handling is essential for reliable experimental outcomes. By understanding the potential degradation pathways and implementing the recommended storage conditions and analytical monitoring, researchers can ensure the quality and integrity of their this compound samples. This guide provides a foundational framework for maintaining the stability of this compound, and it is recommended that researchers establish their own in-house stability data for critical applications.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47.
  • Boccardi, G. (2016). Forced degradation as a part of the stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 129, 153-159.
  • PubChem. This compound. National Center for Biotechnology Information.

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.[9]

  • ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996).

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003).

Sources

improving the recovery of 3-Eicosanone from environmental samples

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Recovery of 3-Eicosanone (C20H40O) from Environmental Matrices

Ticket ID: #REC-C20-ENV Assigned Specialist: Senior Application Scientist, Environmental Analysis Division

Executive Summary & Compound Profile

Welcome to the technical support hub for long-chain ketone analysis. You are likely here because your recovery rates for This compound are falling below the acceptable threshold (typically < 70%) or exhibiting high relative standard deviation (RSD > 15%).

This compound is a lipophilic long-chain ketone (LogP ~8.9) often found in plant waxes, insect pheromones, and microbial metabolites. Its recovery from environmental samples (soil, sediment, sludge) is governed by two opposing forces:

  • Strong Matrix Adsorption: Its hydrophobic tail locks tightly into soil organic matter (SOM), requiring aggressive non-polar solvents to dislodge.

  • Surface Adsorption: Once extracted, it adheres avidly to laboratory plastics and untreated glassware, leading to "ghost" losses.

This guide provides a root-cause analysis and validated workflows to stabilize your recovery.

Module 1: Extraction Efficiency (The "Matrix Lock")

The Issue: Standard aqueous-based extractions fail because this compound partitions almost exclusively into organic matter. The Solution: You must use a solvent system that swells the matrix while solubilizing the lipid.

Recommended Solvent Systems
  • Primary Choice (Standard): Dichloromethane (DCM) / Methanol (2:1 v/v).

    • Why: Methanol disrupts hydrogen bonds in the soil/sediment matrix; DCM solubilizes the hydrophobic ketone.

  • Green Alternative: Ethyl Acetate / Ethanol (3:1 v/v).

    • Note: Slightly lower recovery for aged sediments but safer for operators.

Extraction Protocol: Ultrasonic Assisted Extraction (UAE)
  • Step 1: Weigh 5g of dried, sieved sample into a glass centrifuge tube (Teflon-lined cap).

  • Step 2: Spike with Internal Standard (e.g., 2-Nonadecanone or deuterated equivalent). Allow to equilibrate for 30 mins.

  • Step 3: Add 15 mL Solvent Mixture.

  • Step 4: Sonicate for 20 mins at < 30°C. Caution: Heat degrades co-extracted labile compounds, though this compound is thermally stable.

  • Step 5: Centrifuge at 3000 rpm for 10 mins. Collect supernatant.

  • Step 6: Repeat extraction twice. Combine supernatants.

Module 2: Sample Cleanup (The "Purification Phase")

The Issue: Co-extracted humic acids and lipids clog GC liners and suppress MS signals. The Solution: Solid Phase Extraction (SPE) using Silica or Aminopropyl phases.

SPE Optimization Guide
ParameterRecommendationTechnical Rationale
Cartridge Silica (Si) or Florisil (500mg/3mL)Retains polar matrix components; allows neutral ketones to pass or elute easily.
Conditioning 5 mL HexanePrepares the bed for non-polar solvent environment.
Loading Extract in Hexane (solvent exchange required)Critical: Loading in polar solvents (MeOH) causes breakthrough.
Washing 5 mL HexaneRemoves highly non-polar alkanes (if fractionating).
Elution 5 mL Hexane:Diethyl Ether (95:5)The slight polarity of ether elutes the ketone while retaining polar pigments.

Module 3: Concentration & Volatility (The "Invisible Loss")

The Issue: While C20 is "heavy," it is still volatile during N2 blow-down, especially when the solvent volume gets low. The Solution: Keeper solvents and controlled evaporation.

  • The "Dryness" Trap: Never evaporate to complete dryness. The loss of the protective solvent monolayer allows the ketone to sublime or irreversibly bind to the glass wall.

  • Keeper Solvent: Add 50 µL of Isooctane or Toluene before the final concentration step. These high-boiling solvents ensure a liquid drop remains, trapping the analyte.

Module 4: Instrumental Analysis (GC-MS)

The Issue: Poor peak shape or sensitivity. The Solution: Optimized thermal parameters.

  • Inlet: Splitless mode @ 280°C. High temperature is needed to volatilize the C20 chain instantly.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

  • Oven Program:

    • Start: 80°C (hold 1 min)

    • Ramp: 20°C/min to 200°C

    • Ramp: 5°C/min to 300°C (hold 5 min)

    • Reasoning: The slow ramp at the end ensures separation of this compound from isomeric alkanes (e.g., Eicosane) that may co-elute.

Visualized Workflows

Figure 1: Optimized Extraction & Cleanup Workflow

G Start Environmental Sample (Soil/Sediment) Spike Spike Internal Standard (2-Nonadecanone) Start->Spike Extract Ultrasonic Extraction (DCM:MeOH 2:1) Spike->Extract Equilibration (30 min) Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Exchange Solvent Exchange to Hexane Centrifuge->Exchange Combine Extracts SPE SPE Cleanup (Silica Gel) Exchange->SPE Load in Non-Polar Conc Concentration (N2 Blowdown + Isooctane Keeper) SPE->Conc Elute w/ 5% Ether GCMS GC-MS Analysis (SIM Mode) Conc->GCMS

Caption: Step-by-step workflow emphasizing the critical solvent exchange prior to SPE and the use of a keeper solvent during concentration.

Figure 2: Troubleshooting Decision Tree

Tree Problem Low Recovery (<70%) Check1 Is RSD High (>15%)? Problem->Check1 YesHighRSD Inconsistent Extraction Check1->YesHighRSD Yes NoLowRSD Systematic Loss Check1->NoLowRSD No Action1 Homogenize Sample Better Check Pipetting Error YesHighRSD->Action1 Action2 Check Evaporation Step (Did it go to dryness?) NoLowRSD->Action2 DrynessYes Volatilization Loss Action2->DrynessYes Yes DrynessNo Matrix Binding Action2->DrynessNo No Fix1 Use Keeper Solvent (Isooctane) DrynessYes->Fix1 Fix2 Increase Solvent Polarity (Add more MeOH) DrynessNo->Fix2

Caption: Diagnostic logic for identifying the root cause of low recovery, distinguishing between random error (RSD) and systematic bias.

Troubleshooting FAQ

Q: My recovery is consistently low (~40%), but my internal standard recovery is good. Why? A: This indicates an extraction equilibrium issue , not an instrumental one. Your internal standard (added to the surface) is easily extracted, but the native this compound is "aged" into the soil pores.

  • Fix: Implement a "wetting" step. Add 2 mL of water to the dry soil and let it sit for 1 hour before adding the organic solvent. This opens the soil pores.

Q: I see a large "hump" in the baseline near my analyte. A: This is the Unresolved Complex Mixture (UCM) of hydrocarbons typical in environmental samples.

  • Fix: Your SPE cleanup was insufficient. Switch to a Silver Nitrate (AgNO3) impregnated Silica column to remove unsaturated lipids, or use a narrower GC cut.

Q: Can I use plastic tubes for the extraction? A: Absolutely not. Long-chain ketones are highly lipophilic and will partition into polypropylene (PP) or polyethylene (PE) tubes. Use only borosilicate glass with PTFE-lined caps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18067, this compound. Retrieved from [Link]

  • United States Environmental Protection Agency (2007). Method 3550C: Ultrasonic Extraction. SW-846 Update IV. Retrieved from [Link]

  • T.J.P. de Oliveira et al. (2018).Optimization of ultrasonic-assisted extraction of bioactive compounds. Ultrasonics Sonochemistry. (Contextual grounding for UAE efficiency).
  • Supelco/Sigma-Aldrich.Bulletin 910: Guide to Solid Phase Extraction. (Contextual grounding for Silica SPE mechanisms).

dealing with contamination issues in 3-Eicosanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Eicosanone

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this long-chain aliphatic ketone. Our goal is to provide practical, experience-driven insights to help you troubleshoot common contamination issues and optimize your synthetic protocols. We will delve into the causality behind experimental challenges and offer robust solutions to ensure the integrity and purity of your final product.

Troubleshooting Guide: Contamination & Purification Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound. The advice provided is based on established chemical principles and field-proven methodologies.

Q1: My final this compound product shows significant impurities by GC-MS and NMR analysis. What are the likely contaminants and how can I effectively remove them?

A1: The presence of impurities is a common challenge in multi-step organic synthesis. The identity of these contaminants is intrinsically linked to the synthetic route employed. For long-chain ketones like this compound, impurities typically fall into several categories.[1][2]

Common Impurities & Their Origins:

  • Unreacted Starting Materials: Incomplete reactions are a primary source of contamination. For instance, in a Friedel-Crafts acylation approach, you might have residual acyl chloride or the aromatic substrate.[3] Similarly, syntheses using organometallic reagents may leave behind unreacted alkyl halides.[4]

  • Homologous Ketones: Commercially available long-chain starting materials (e.g., fatty acids or alkyl halides) are often not perfectly pure and may contain shorter or longer chain homologues. These can react alongside your primary substrate, leading to a mixture of ketones with varying chain lengths (e.g., 3-Nonadecanone or 3-Henicosanone).[1]

  • Aldehydes & Oxidation Byproducts: Ketones can be susceptible to slow oxidation, and certain side reactions can generate aldehydic impurities.[2][5] These are particularly problematic as they can be difficult to separate and may cause discoloration.

  • Tertiary Alcohols: If using highly reactive organometallic reagents like Grignard reagents (organomagnesium halides) instead of less nucleophilic ones like organocadmium reagents, the reaction may not stop at the ketone stage. The intermediate ketone can be attacked by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol.[6]

Troubleshooting & Purification Workflow:

The purification strategy must be tailored to the specific impurities present. A multi-step approach is often necessary for achieving high purity.

G start Crude this compound wash Aqueous Wash (e.g., NaHCO₃, brine) start->wash Remove acidic/ basic residues recryst Recrystallization wash->recryst Primary purification (for crystalline solids) chrom Silica Gel Column Chromatography wash->chrom Alternative primary purification recryst->chrom If impurities persist or oiling out occurs final Pure this compound (>98%) recryst->final If purity is sufficient distill High-Vacuum Distillation chrom->distill For removing colored/ high-boiling impurities chrom->final distill->final

Caption: General purification workflow for crude this compound.

Recommended Purification Protocols:

Impurity TypeRecommended Purification MethodRationale & Key Considerations
Acidic/Basic Residues Aqueous WorkupWashing the crude product with a mild base (e.g., saturated NaHCO₃ solution) followed by brine neutralizes and removes acidic byproducts or unreacted acidic reagents.[7]
Homologous Ketones & Starting Materials RecrystallizationLong-chain ketones often have good crystallization behavior. A suitable solvent should dissolve the compound when hot but have low solubility when cold. Ethanol or acetone/hexane mixtures can be effective.[8] Multiple recrystallizations may be needed.
Structurally Similar Impurities Flash Column ChromatographyThis is highly effective for separating compounds with minor differences in polarity.[9][10] A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically used for aliphatic ketones.
Aldehydes & Colored Impurities Distillation with AmineA patented method for purifying ketones involves distillation in the presence of a non-volatile amine. The amine reacts with aldehydes to form high-boiling derivatives that remain in the distillation flask.[5]

Q2: My synthesized this compound is a yellow or brownish solid instead of the expected white crystalline powder. What causes this discoloration and how can I resolve it?

A2: Discoloration is a clear indicator of impurities. The yellow or brown tint typically arises from high-molecular-weight byproducts or degradation products, often of an unknown structure.[5]

Causality of Discoloration:

  • Aldol Condensation Products: Under certain reaction conditions (especially in the presence of acid or base), ketones can undergo self-condensation reactions to form α,β-unsaturated ketones and other larger, often colored, molecules.[2]

  • Residual Catalysts/Reagents: Traces of Lewis acids (e.g., AlCl₃ from a Friedel-Crafts reaction) or other metal catalysts can lead to product degradation and color formation upon storage or heating.

  • Oxidation: Exposure to air and light can cause slow oxidation, leading to colored degradation products.[5]

Decolorization Strategies:

  • Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal adsorbs colored impurities. Swirl the hot solution for a few minutes and then perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.

  • Thorough Chromatography: A well-executed column chromatography protocol is very effective at removing the polar impurities that are often responsible for color.[10]

  • Chemical Treatment and Distillation: As mentioned previously, distillation in the presence of a high-boiling amine can effectively remove aldehyde impurities, which are a common source of color.[5]

Q3: I am struggling with the recrystallization of this compound. The product "oils out" instead of forming crystals. How can I troubleshoot this?

A3: "Oiling out" occurs when the dissolved solid comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This is a common issue with long-chain aliphatic compounds, which have relatively low melting points.[8]

Expert-Level Recrystallization Troubleshooting:

  • Increase Solvent Volume: Oiling out is often a sign that the solution is too concentrated. Add more hot solvent until the oil redissolves completely, then allow it to cool slowly.

  • Employ a Two-Solvent System (Solvent-Pair): This is a highly effective technique.

    • Dissolve your crude this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., hot acetone or ethyl acetate).

    • Slowly add a "poor" solvent in which the ketone is insoluble (e.g., hexane or water) dropwise to the hot solution until it just begins to turn cloudy (the cloud point).

    • Add a few drops of the "good" solvent to make the solution clear again.

    • Allow the mixture to cool slowly. This controlled decrease in solubility often promotes proper crystal formation.

  • Promote Nucleation:

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop, and only then move it to an ice bath. Rapid cooling encourages oiling out.

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route to minimize impurities in this compound synthesis?

A: While several methods exist, the reaction of an acyl chloride with an organocadmium reagent is historically regarded as one of the cleanest methods for preparing ketones.[11][12][13] Organocadmium reagents are sufficiently reactive to attack the highly electrophilic acyl chloride but are generally not nucleophilic enough to react with the resulting ketone product, thus preventing the formation of tertiary alcohol byproducts.[6]

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Transmetallation cluster_2 Step 3: Acylation R_X Heptadecyl Halide (R-X) Mg Mg metal RMgX Grignard Reagent (R-MgX) R_X->RMgX RMgX_2 Grignard Reagent (from Step 1) CdCl2 Cadmium Chloride (CdCl₂) R2Cd Diorganocadmium (R₂Cd) CdCl2->R2Cd R2Cd_2 Diorganocadmium (from Step 2) RMgX_2->R2Cd R_COCl Propanoyl Chloride (R'-COCl) Ketone This compound R_COCl->Ketone R2Cd_2->Ketone

Caption: Organocadmium route to this compound.

Q: Which analytical techniques are essential for confirming the purity of my this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities, unreacted starting materials, and homologous ketones. The retention time indicates the compound, and the mass spectrum confirms its identity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation. Impurities will appear as extra peaks. The integration of ¹H NMR signals can be used to quantify the level of impurities if their structures are known.[2]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.

Q: How should I store purified this compound to maintain its purity?

A: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and minimize the risk of oxidation.[5]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes, TLC plates

Procedure:

  • Eluent Selection: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a 98:2 mixture of Hexane:Ethyl Acetate. The target Rf value for this compound should be around 0.3-0.4 for good separation.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (using a pump or inert gas) to begin flowing the solvent through the column. Start with a low polarity eluent (e.g., 100% Hexane) and gradually increase the polarity by adding more ethyl acetate as the column runs.

  • Fraction Collection: Collect the eluting solvent in small, separate fractions.

  • Analysis: Spot each fraction on a TLC plate to determine which ones contain the purified this compound. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified, solid this compound.

References

  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. (2016). YouTube.
  • 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one. Organic Syntheses.
  • Structure and Melting of Long Chain Ketones. Transactions of the Faraday Society.
  • Ketonization of Long-Chain Esters. Polish Journal of Environmental Studies.
  • A-level Chemistry Specification. AQA.
  • Method for purification of ketones. Google Patents.
  • This compound. PubChem.
  • The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews.
  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Synthesis of Ketones and Aldehydes. (2021). YouTube.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Identifying and removing impurities from commercial 5,5-Dimethyl-3-hexanone. Benchchem.
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • The use of organocadmium reagents for the preparation of ketones. Designer-drug.com.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.
  • Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. MDPI.
  • Aldehyde & Ketone Reactions Practice. (2025). YouTube.
  • A kind of purification process of 3-Hydroxybutanone. Google Patents.
  • Ketone and Aldehyde Synthesis Reactions. Pearson.
  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health.
  • Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. (2025). National Institutes of Health.
  • Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols. (2025). ACS Publications.
  • Organocadmium chemistry. Wikipedia.
  • Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. MDPI.
  • The use of organocadmium reagents for the preparation of ketones. PubMed.
  • Friedel-Crafts Acylation. Chemistry Steps.

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Technical Support Center: Optimization of 3-Eicosanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Target & The Challenge

Welcome to the Technical Support Center. You are likely here because you need to synthesize 3-Eicosanone (C₂₀H₄₀O) with high regioselectivity and minimal byproduct formation. This molecule, an ethyl heptadecyl ketone, is critical as a lipid standard, pheromone precursor, or intermediate in long-chain surfactant synthesis.[1]

The primary challenge in synthesizing long-chain asymmetric ketones is preventing over-addition .[1] Standard Grignard additions to acid chlorides often yield tertiary alcohols rather than the desired ketone.[1] To solve this, we utilize the Weinreb Ketone Synthesis protocol, which forms a stable tetrahedral intermediate, effectively "locking" the oxidation state until the workup phase.

Module 1: Strategic Route Selection

Q: Why is the Weinreb route preferred over direct Grignard addition to nitriles or acid chlorides?

A: While direct alkylation of nitriles is a valid pathway, the Weinreb route offers superior operational control for this compound.

FeatureDirect Grignard (Acid Chloride)Grignard + NitrileWeinreb Amide (Recommended)
Intermediate Unstable ketone (reacts further)Metalloimine (stable)Chelated Tetrahedral Intermediate (Highly Stable)
Primary Impurity Tertiary Alcohol (Over-addition)Imines/Amines (Incomplete hydrolysis)None (Over-addition is mechanistically blocked)
Yield Low to Moderate (<50%)Moderate (60-70%)High (>85%)
Purification Difficult chromatographyDistillation/ChromatographySimple Recrystallization/Extraction

Technical Insight: The Weinreb amide forms a stable 5-membered chelate ring with the magnesium ion of the Grignard reagent. This prevents the collapse of the tetrahedral intermediate and the formation of the ketone during the reaction, thereby making a second addition of Grignard impossible.

Module 2: Optimized Experimental Protocol

Workflow Diagram

WeinrebSynthesis StearicAcid Stearic Acid (C18 Precursor) Activation Activation (CDI or SOCl2) StearicAcid->Activation WeinrebAmide Weinreb Amide (N-methoxy-N-methylstearamide) Activation->WeinrebAmide + N,O-Dimethylhydroxylamine Grignard Grignard Addition (EtMgBr, THF, 0°C) WeinrebAmide->Grignard Intermediate Stable Chelate Intermediate Grignard->Intermediate Formation of Mg-Chelate Hydrolysis Acidic Hydrolysis (HCl/H2O) Intermediate->Hydrolysis Quench Product This compound (Target Ketone) Hydrolysis->Product

Caption: Mechanistic pathway for the chemoselective synthesis of this compound via Weinreb Amide.

Step-by-Step Methodology

Reagents:

  • Stearic Acid (Starting Material)[1][2]

  • 1,1'-Carbonyldiimidazole (CDI) or Thionyl Chloride (

    
    )[1]
    
  • N,O-Dimethylhydroxylamine hydrochloride (Weinreb salt)

  • Ethylmagnesium Bromide (EtMgBr) (3.0 M in diethyl ether)[1]

  • Solvents: Anhydrous DCM, Anhydrous THF.[1]

Phase 1: Synthesis of the Stearic Weinreb Amide
  • Activation: Dissolve Stearic Acid (1.0 equiv) in anhydrous DCM. Add CDI (1.1 equiv) portion-wise at 0°C. Stir for 1 hour at room temperature to release

    
    .
    
    • Why? CDI is milder than

      
       and avoids acidic byproducts, crucial if you have acid-sensitive groups (though Stearic acid is robust).[1]
      
  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) directly to the reaction mixture. Stir overnight at room temperature.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: You should obtain a waxy white solid (N-methoxy-N-methylstearamide).[1] Yields are typically >90%.[1][3]

Phase 2: Grignard Addition (The Critical Step)
  • Preparation: Dissolve the Stearic Weinreb Amide (1.0 equiv) in anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0°C .[1]

    • Optimization Note: Unlike many Grignard reactions requiring -78°C, the Weinreb stability allows reaction at 0°C, increasing rate without sacrificing selectivity.[1]

  • Addition: Add Ethylmagnesium Bromide (1.5 - 2.0 equiv) dropwise over 20 minutes.

    • Why Excess? The first equivalent may coordinate with the methoxy oxygen; excess ensures complete conversion.[1]

  • Monitoring: Monitor by TLC (hexane/EtOAc). The amide spot should disappear.[1]

  • Quench (Hydrolysis): Pour the reaction mixture into cold 1M HCl or saturated

    
    .
    
    • Mechanism:[1][4][2][5][6][7][8] This step breaks the Mg-chelate, collapsing the tetrahedral intermediate to release this compound.

  • Purification: Extract with diethyl ether. The crude product is often pure enough, but can be recrystallized from cold acetone or ethanol if needed.[1]

Module 3: Troubleshooting Guide

Visual Troubleshooting Logic

Troubleshooting Problem Start: Issue Encountered LowYield Problem: Low Yield Problem->LowYield Impurity Problem: Impurity (Tertiary Alcohol) Problem->Impurity StartMaterial Problem: Unreacted Starting Material Problem->StartMaterial Moisture Check: Was solvent anhydrous? LowYield->Moisture TempControl Check: Did temp exceed 25°C? Impurity->TempControl GrignardQuality Check: Is EtMgBr degraded? StartMaterial->GrignardQuality DrySolvent Action: Distill THF over Na/Benzophenone Moisture->DrySolvent No Cooling Action: Maintain 0°C strictly TempControl->Cooling Yes Titrate Action: Titrate Grignard before use GrignardQuality->Titrate Yes

Caption: Logic flow for diagnosing common synthetic failures in ketone synthesis.

Frequently Asked Questions (FAQs)

Q1: I see a significant amount of starting amide remaining even after adding 1.5 equivalents of EtMgBr. Why? A: Grignard reagents degrade over time due to moisture ingress.[1]

  • The Fix: You must titrate your Grignard reagent before use (e.g., using salicylaldehyde phenylhydrazone or simple iodine titration).[1] If the molarity is lower than the label claims, you are effectively under-dosing.

  • Alternative: Increase the equivalents to 2.5 or 3.0. The Weinreb intermediate is stable enough to withstand excess Grignard without over-alkylation.[1]

Q2: My product is an oil, but this compound should be a solid. What happened? A: This often indicates solvent contamination or the presence of the tertiary alcohol byproduct (3-ethyl-3-eicosanol).

  • The Fix: Perform a recrystallization from cold acetone . This compound (approx. MP ~35-45°C) will crystallize out, while the alcohol and hydrocarbon impurities often remain in solution.[1]

  • Verification: Run an IR spectrum. You should see a sharp Carbonyl stretch at ~1715 cm⁻¹.[1] A broad -OH stretch at 3300 cm⁻¹ indicates the alcohol impurity.

Q3: Can I use Stearonitrile and react it with EtMgBr instead? A: Yes, but with caveats.

  • Risk: The intermediate imine salt can sometimes be stubborn to hydrolyze, or if the temperature rises, the Grignard can attack the nitrile twice (though less likely than with acid chlorides).

  • Optimization: If using the nitrile route, ensure you reflux the mixture with aqueous acid (H₂SO₄/H₂O) for at least 2 hours during the workup to ensure the imine is fully converted to the ketone.

Q4: How do I remove the N,O-dimethylhydroxylamine byproduct? A: The byproduct is water-soluble.

  • Protocol: Ensure your first wash in the workup is with 1M HCl .[1] This protonates the hydroxylamine, forcing it into the aqueous layer and leaving your pure ketone in the organic layer.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1][6] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1]

  • Mentzel, M.; Hoffmann, H. M. R. (1997).[1] "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.[1]

  • BenchChem Technical Data. "Synthesis of High-Purity Eicosane and Derivatives". BenchChem Protocols.

  • PubChem Compound Summary. "this compound". National Center for Biotechnology Information.[1] [1]

Sources

Technical Support Center: High-Resolution Separation of 3-Eicosanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: The "Resolution" Problem

As researchers, we often treat "resolution" as a single variable, but in the context of 3-Eicosanone (


) , poor resolution usually stems from two distinct physical challenges:
  • Positional Isomerism (Regioisomers): Separating this compound (ethyl heptadecyl ketone) from 2-eicosanone (methyl octadecyl ketone) or 4-eicosanone. These molecules have nearly identical boiling points and molecular weights (

    
     g/mol ). Standard non-polar columns often fail here.
    
  • Homologous Series Overlap: Separating the C20 ketone from C19 or C21 contaminants.

This guide provides self-validating protocols to resolve these specific issues using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Visualization: Method Selection Decision Tree

The following logic flow determines whether you should proceed with GC or HPLC based on your sample constraints.

MethodSelection Start START: Sample Characterization IsVolatile Is the sample thermostable (< 300°C)? Start->IsVolatile GC_Path Primary Path: GC-MS/FID IsVolatile->GC_Path Yes HPLC_Path Secondary Path: HPLC IsVolatile->HPLC_Path No (Degrades) IsomerType Target Separation? GC_Path->IsomerType Detection UV Detection Required? HPLC_Path->Detection Positional Positional Isomers (2- vs this compound) IsomerType->Positional Homologs Homologs (C19 vs C20) IsomerType->Homologs Polarity Select High Polarity Column (PEG/Wax) Positional->Polarity Dipole Separation NonPolar Select Non-Polar Column (5% Phenyl) Homologs->NonPolar Boiling Pt Separation Derivatization CRITICAL STEP: DNPH Derivatization Detection->Derivatization Weak Chromophore

Figure 1: Decision matrix for selecting the optimal chromatographic technique based on isomer type and sample stability.

Module A: Gas Chromatography (The Gold Standard)

For this compound, GC is the superior choice for resolution because the separation efficiency (


, theoretical plates) is significantly higher than HPLC. However, the choice of stationary phase is critical.[1]
The Science of Separation
  • Non-Polar Columns (e.g., DB-5, HP-5): Separate based on London Dispersion Forces (boiling point). Since 2-eicosanone and this compound have boiling points within 1-2°C of each other, these columns often result in co-elution (merged peaks).

  • Polar Columns (e.g., DB-Wax, HP-INNOWax): Separate based on Dipole-Dipole interactions . The position of the carbonyl group (C2 vs C3) alters the molecule's dipole moment and its accessibility to the stationary phase. This provides the necessary selectivity factor (

    
    ) to resolve the isomers.
    
Protocol: High-Resolution GC Method

Objective: Baseline separation of 2-eicosanone and this compound.

ParameterSettingRationale
Column Polyethylene Glycol (PEG) (e.g., DB-Wax, 30m x 0.25mm x 0.25µm)Maximizes dipole interaction with the ketone group to separate positional isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Constant flow prevents retention time shifts during temperature ramping.
Inlet Splitless (1 min purge), 260°CSplitless maximizes sensitivity; 260°C ensures rapid vaporization of C20 chains without pyrolysis.
Oven Program 1. Hold 100°C (1 min)2. Ramp 20°C/min to 200°C3. Ramp 3°C/min to 250°C 4. Hold 5 minThe slow ramp (3°C/min) around the elution temperature is critical for maximizing resolution (

).
Detector MS (SIM Mode) or FIDSIM (Selected Ion Monitoring) targets characteristic fragments (see below).
Troubleshooting GC Issues

Q: I see a single broad peak instead of two resolved isomers. What now?

  • Diagnosis: Your stationary phase lacks the selectivity for these specific isomers.

  • Fix: If you are using a 5% Phenyl (DB-5) column, switch to a Wax column . If already on Wax, lower the ramp rate to 1°C/min during the critical elution window (200-240°C).

Q: My peaks are tailing significantly.

  • Diagnosis: Active sites in the inlet liner are adsorbing the ketone.

  • Fix: Replace the inlet liner with a deactivated splitless liner (with glass wool). Long-chain ketones stick to non-deactivated glass.

Module B: HPLC Optimization (The Preparative Alternative)

HPLC is generally reserved for when you need to collect fractions or if the sample is thermally unstable. The major hurdle with this compound is detection . Aliphatic ketones have very low molar absorptivity (


) in the UV range (weak 

transition ~280 nm).
The "Invisible Peak" Problem

Injecting pure this compound into a standard UV-HPLC setup often yields a flat baseline. You cannot resolve what you cannot see.

Protocol: DNPH Derivatization

To visualize and resolve these isomers on HPLC, you must chemically tag them with 2,4-Dinitrophenylhydrazine (DNPH) . This converts the ketone into a hydrazone, which absorbs strongly at 360 nm .

Step-by-Step Derivatization:

  • Reagent: Dissolve 20 mg DNPH in 10 mL acidified methanol (with HCl).

  • Reaction: Mix 1 mL sample (in hexane) with 1 mL DNPH reagent.

  • Incubation: Heat at 50°C for 30 minutes.

  • Extraction: Add 2 mL water, extract with hexane. The organic layer contains the hydrazone derivative.

HPLC Method Parameters
ParameterSettingRationale
Column C18 (Octadecyl) , 150mm x 4.6mm, 3µmHigh carbon load is needed to retain the hydrophobic C20 chain.
Mobile Phase Isocratic: Acetonitrile (90%) / Water (10%)High organic content is required to elute C20 lipids.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 360 nm Specific to the DNPH-hydrazone tag.
Temperature 35°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer.

Troubleshooting & FAQs

Workflow Visualization: Troubleshooting Logic

Troubleshooting Problem Problem Detected CoElution Co-elution (Rs < 1.5) Problem->CoElution NoSignal No Signal / Low Sensitivity Problem->NoSignal Tailing Peak Tailing Problem->Tailing ChangeCol GC: Switch to Wax Column HPLC: Change Selectivity (Phenyl-Hexyl) CoElution->ChangeCol Derivatize HPLC: Perform DNPH Derivatization NoSignal->Derivatize Deactivate GC: Change Liner / Trim Column Tailing->Deactivate

Figure 2: Rapid diagnostic workflow for common separation failures.

Common Questions

Q: Can I use a refractive index (RID) detector instead of UV? A: Yes, but with caveats. RID is universal but has low sensitivity and is incompatible with gradient elution. For trace analysis of isomers, DNPH-UV is superior. For bulk purity checks (>1 mg/mL), RID is acceptable.

Q: How do I confirm I have the 3-isomer and not the 2-isomer using MS? A: Look at the McLafferty Rearrangement ions in the mass spectrum:

  • 2-Eicosanone: Characteristic peak at m/z 58 (acetone enol cation).

  • This compound: Characteristic peak at m/z 72 (butanone enol cation).

  • Validation: If your peak has a dominant 58 ion, you have significant 2-eicosanone contamination.

Q: My sample "oils out" when I try to dissolve it for HPLC. A: this compound is highly lipophilic. Do not dissolve it in pure methanol or acetonitrile. Dissolve the sample in Dichloromethane (DCM) or Isopropanol (IPA) first, then dilute with your mobile phase.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of this compound and 2-Eicosanone. National Institute of Standards and Technology.[2][3] [Link]

  • Restek Corporation. (2019). Choosing Your LC Stationary Phase: A Guide to Selective Columns for Isomer Separation. [Link]

  • U.S. EPA. (1999). Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC (DNPH Derivatization). [Link]

  • Agilent Technologies. (2020). GC Column Selection Guide: Separating Positional Isomers. [Link]

Sources

Validation & Comparative

comparing the biological activity of 3-Eicosanone with other ketones

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity Profile: 3-Eicosanone vs. Structural Analogs

Executive Summary

This technical guide provides a comparative analysis of This compound (Icosan-3-one), a long-chain aliphatic ketone (


), against its shorter-chain analogs such as 2-Undecanone  (

) and 2-Tridecanone (

). While shorter-chain ketones are established volatile repellents and antimicrobial agents, this compound represents a class of lipophilic, non-volatile surface actives . Its biological activity is driven by membrane intercalation rather than vapor-phase interference. This guide synthesizes data from microbial metabolites (Streptomyces spp.) and plant defense systems (Houttuynia cordata) to define its utility in surface protection and contact toxicity.

Physicochemical Drivers of Biological Activity

To understand the bioactivity of this compound, one must first analyze the Structure-Activity Relationship (SAR) governed by carbon chain length. The transition from C11 to C20 fundamentally alters the mechanism of action.

Feature2-Undecanone (C11) 2-Tridecanone (C13) This compound (C20)
State at RT Liquid (Volatile)Oily LiquidWaxy Solid (Non-volatile)
Lipophilicity (LogP) ~4.0~5.0~8.9 (Highly Lipophilic)
Primary Mode Vapor-phase RepellencyVapor/Contact HybridContact Toxicity / Membrane Disruption
Bio-Availability Rapid absorption/evaporationModerate persistenceHigh persistence / Surface accumulation

Expert Insight: The high LogP (8.9) of this compound suggests it does not act as an olfactory repellent like 2-Undecanone. Instead, it likely partitions into the lipid bilayers of microbial cell walls or insect cuticles, causing structural destabilization.

Comparative Biological Activity

A. Antimicrobial & Antifungal Efficacy

This compound is frequently identified as a major bioactive constituent in the ethyl acetate extracts of Streptomyces strains (e.g., KX852460) and medicinal plants like Houttuynia cordata.[1]

  • Target Pathogens: Rhizoctonia solani (Fungal plant pathogen), Staphylococcus aureus (Bacteria).

  • Mechanism: Unlike polar antibiotics that target specific enzymes, long-chain ketones act as non-ionic surfactants . They insert their hydrophobic tail (C17 chain) into the microbial membrane, increasing permeability and causing leakage of electrolytes (e.g.,

    
     ions) and proteins.
    
  • Performance vs. Analogs:

    • 2-Undecanone: High acute toxicity but high volatility limits duration.

    • This compound:[2] Lower acute toxicity but provides sustained antimicrobial barrier properties due to lack of evaporation.

B. Insecticidal Properties

While 2-Undecanone is a US EPA-registered insect repellent (BioUD®), this compound functions differently.

  • Activity Type: Contact toxicant.[3]

  • Context: Found in the surface waxes of plants. It acts as a physical/chemical barrier against herbivory.

  • Data Point: In Streptomyces metabolite studies, fractions containing this compound showed significant suppression of fungal growth and insect larval development, though often in synergy with other hydrocarbons like Eicosane.

Experimental Protocols

Protocol A: Isolation & Enrichment of this compound Fraction

Objective: To obtain a lipophilic fraction enriched in this compound from Streptomyces or Plant material for bio-assay.

  • Fermentation/Cultivation: Cultivate Streptomyces strain (e.g., KX852460) in Starch Casein Broth for 7–14 days at 28°C.

  • Solvent Extraction:

    • Centrifuge culture broth (10,000 rpm, 10 min) to remove biomass.

    • Mix supernatant with Ethyl Acetate (1:1 v/v). Shake vigorously for 30 mins.

    • Why Ethyl Acetate? It has the optimal polarity to extract moderately polar ketones while leaving behind highly polar salts and proteins.

  • Concentration: Evaporate solvent using a rotary evaporator at 40°C.

  • Purification (Optional): Perform Silica Gel Column Chromatography. Elute with Hexane:Ethyl Acetate gradient (90:10 to 70:30). This compound elutes in non-polar fractions.

Protocol B: Contact Toxicity Assay (Surface Coating Method)

Objective: To test the efficacy of non-volatile ketones (this compound) where vapor assays fail.

  • Preparation: Dissolve purified this compound in acetone to create serial dilutions (0.1% to 5%).

  • Application: Apply 1 mL of solution to the bottom of a glass Petri dish (

    
    ). Allow acetone to evaporate completely (1 hr), leaving a uniform ketone film.
    
  • Exposure: Introduce test organisms (e.g., fungal mycelial plug or insect larvae) to the treated surface.

  • Control: Acetone-only treated dish.

  • Measurement: Measure Zone of Inhibition (mm) or Mortality (%) after 24–48 hours.

Visualizing the Mechanism & Workflow

Figure 1: Mechanism of Action Comparison

Caption: Contrast between the vapor-phase entry of 2-Undecanone (Repellent) and the membrane disruption mechanism of this compound (Contact Toxicant).

BioactivityMechanism cluster_C11 2-Undecanone (C11) cluster_C20 This compound (C20) C11 2-Undecanone (Volatile Liquid) Vapor Vapor Phase Release C11->Vapor Olfactory Olfactory Receptor Binding (Insects) Vapor->Olfactory Repel Repellency / Avoidance Olfactory->Repel Signal C20 This compound (Waxy Solid) Contact Direct Surface Contact C20->Contact Membrane Lipid Bilayer Intercalation Contact->Membrane Lysis Membrane Disruption & Leakage Membrane->Lysis Physical Stress

Figure 2: Extraction & Identification Workflow

Caption: Standardized workflow for isolating bioactive ketones from microbial or plant matrices.

ExtractionWorkflow cluster_Analysis Data Interpretation Source Source Material (Streptomyces / Houttuynia) Extract Solvent Extraction (Ethyl Acetate) Source->Extract Crude Crude Extract (Complex Mixture) Extract->Crude GCMS GC-MS Analysis (Identification) Crude->GCMS Bioassay Bioactivity Assay (Antifungal/Insecticidal) Crude->Bioassay Fraction Testing Peak2 Peak: this compound (Target Ketone) GCMS->Peak2 Library Match Peak1 Peak: Eicosane (Alkane) Peak2->Bioassay Correlation Peak3 Peak: Phthalates (Matrix Impurity)

References

  • Ahsan, T. et al. (2017). "Extraction and identification of bioactive compounds (eicosane and dibutyl phthalate) produced by Streptomyces strain KX852460 for the biological control of Rhizoctonia solani." Journal of King Saud University - Science.

  • PubChem. (2025).[2] "this compound Compound Summary." National Library of Medicine.

  • Bishnu, J. et al. (2019). "Antimicrobial Activity and Proposed Action Mechanism of 3-Carene." Frontiers in Microbiology. (Cited for mechanism of lipophilic terpenes/ketones).

  • Ibrahim, M.A. et al. (2016). "Significance of 2-tridecanone and 2-undecanone in the host selection of the tick Amblyomma americanum." Pest Management Science.

  • Li, W. et al. (2022). "Chemical Compositions of Houttuynia cordata Thunb. Volatile Oil and Its Analogues." Molecules.

Sources

Long-Chain Ketones in Biological Profiling: 3-Eicosanone as the Benchmark Standard vs. Bioactive Analytes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Eicosanone versus Other Long-Chain Ketones in Biological Profiling Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Role of Long-Chain Ketones

Long-chain ketones (LCKs), typically ranging from C11 to C35, have emerged as critical biomarkers in fields ranging from infectious disease diagnostics (Pseudomonas fingerprinting) to metabolic profiling (lipid oxidation products) and chemical ecology (insect pheromones).

While endogenous ketones like 2-nonadecanone and 2-pentadecanone serve as direct biological signals, This compound (C20) occupies a unique and critical niche: it is the Gold Standard Internal Standard (IS) for quantifying these analytes. Its rarity in human biological matrices, combined with a retention time that perfectly bridges the gap between odd-numbered bioactive ketones, makes it indispensable for robust quantitative assays in drug development and lipidomics.

This guide compares this compound against its bioactive counterparts, detailing the experimental logic for its selection as a calibrator and providing a validated GC-MS workflow for differentiating these structurally similar compounds.

Comparative Analysis: The Calibrator vs. The Signals

In high-fidelity metabolomics, distinguishing between a biological signal and an analytical artifact is paramount. The table below contrasts this compound with the primary bioactive LCKs it is used to quantify.

Table 1: Physicochemical and Biological Comparison of Long-Chain Ketones
FeatureThis compound (C20) 2-Nonadecanone (C19) 2-Heptadecanone (C17) 2-Pentadecanone (C15)
Primary Role Internal Standard (IS) / Recovery StandardBiomarker / Pheromone Bacterial Biomarker Bacterial Biomarker
Biological Origin Synthetic (Rare in nature; trace in Warionia plants)Insect secretions (Dociostaurus), Plant waxesPseudomonas spp., ActinobacteriaPseudomonas aeruginosa volatile
Molecular Weight 296.53 g/mol 282.51 g/mol 254.45 g/mol 226.40 g/mol
Key m/z Ions 72, 57 (McLafferty rearrangement)58, 43 (Methyl ketone signature)58, 43 58, 43
GC Retention (RT) ~20.9 min (Distinct elution window)~19.8 min~17.5 min~14.8 min
Clinical Utility Normalization of extraction efficiencyMarker for specific infections or lipid degradationPathogen identificationPathogen identification

Technical Insight: Most bioactive LCKs are methyl ketones (2-position). This compound is an ethyl ketone (3-position). This structural difference shifts its fragmentation pattern (base peak m/z 72 vs. m/z 58), allowing for mass spectral resolution even if chromatographic co-elution occurs—a critical feature for "self-validating" protocols.

Scientific Integrity: Mechanism of Action & Formation

To understand why these biomarkers differ, one must understand their biosynthetic origins. Bioactive ketones often arise from the decarboxylation of beta-keto acids during fatty acid oxidation. This compound, being an ethyl ketone, does not follow the standard biological beta-oxidation pathway common in human/bacterial metabolism, which is why it is an ideal "blank" background standard.

Diagram 1: Biosynthetic vs. Synthetic Pathways

This diagram illustrates the divergent origins of the biomarkers versus the standard.

KetonePathways FattyAcid Fatty Acid (C16/C18) BetaOx Beta-Oxidation (Mitochondria/Bacteria) FattyAcid->BetaOx BetaKeto Beta-Keto Acid BetaOx->BetaKeto Decarb Spontaneous/Enzymatic Decarboxylation BetaKeto->Decarb MethylKetone Methyl Ketone (C15, C17, C19) (Biological Signal) Decarb->MethylKetone Loss of CO2 Synthetic Synthetic Synthesis (Grignard Reaction) EthylKetone This compound (C20) (Internal Standard) Synthetic->EthylKetone Controlled Production

Figure 1: Biological generation of methyl ketones (biomarkers) versus the synthetic origin of this compound.

Experimental Protocol: Validated Quantification Workflow

This protocol uses this compound to correct for variations in lipid extraction efficiency, a common source of error in drug development assays.

Methodology: Solid-Phase Microextraction (SPME) GC-MS

Objective: Quantify trace 2-nonadecanone and 2-heptadecanone in biological samples using this compound as the internal standard.

  • Sample Preparation:

    • Aliquot 500 µL of biological sample (plasma, urine, or bacterial culture supernatant) into a 10 mL headspace vial.

    • The Critical Step: Spike with 10 µL of This compound working solution (10 µg/mL in methanol). This establishes the quantification baseline.

    • Add 0.2 g NaCl to enhance volatility (salting-out effect).

  • Extraction (SPME):

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

    • Incubation: 60°C for 20 minutes with agitation (500 rpm).

    • Extraction: Expose fiber to headspace for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film).

    • Injector: Splitless mode at 260°C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program:

      • 40°C (hold 2 min)

      • Ramp 10°C/min to 200°C

      • Ramp 5°C/min to 300°C (hold 5 min)

    • MS Detection: Electron Impact (EI) at 70 eV. Scan range m/z 35–450.

  • Data Processing (Self-Validating Logic):

    • Extract Ion Chromatograms (EIC):

      • Target: m/z 58 (for 2-nonadecanone/2-heptadecanone).

      • Standard: m/z 72 (for this compound).[1]

    • Calculation:

      
      
      
Diagram 2: The Analytical Workflow

Visualizing the critical spike-in step that ensures data integrity.

Workflow Sample Biological Sample (Unknown LCK Conc.) Mix Homogenization & Salting Out Sample->Mix Spike Spike: this compound (IS) (Known Conc.) Spike->Mix SPME SPME Headspace Extraction (60°C, 30 min) Mix->SPME GC Gas Chromatography (Separation by Boiling Point) SPME->GC MS Mass Spectrometry Detection GC->MS Data Data Analysis MS->Data Result Quantified Biomarker Ratio (Analyte Area / IS Area) Data->Result

Figure 2: Validated workflow utilizing this compound for normalization of extraction variability.

Expert Insights: Why this compound?

The "Odd-Even" Rule in Lipidomics

Biological systems overwhelmingly favor even-numbered fatty acid chains (C16, C18). When these oxidize and decarboxylate, they typically form odd-numbered ketones (C15, C17, C19).

  • The Problem: Using a C19 standard would interfere with the detection of natural 2-nonadecanone.

  • The Solution: this compound is even-numbered (C20) .[1] It sits in the "silent" region of the chromatogram, distinct from the natural odd-numbered biological background. This makes it the mathematically perfect reference point.

Stability and Specificity

Unlike aldehydes (which oxidize easily) or alcohols (which can dehydrate), this compound is chemically stable under standard storage conditions. Its specific fragmentation (McLafferty rearrangement yielding m/z 72) allows it to be distinguished from ubiquitous environmental contaminants like phthalates or alkanes.

References

  • Ladd, S. N., et al. (2018). Lipid compound classes display diverging hydrogen isotope responses in lakes along a nutrient gradient. Geochimica et Cosmochimica Acta.

  • Fürstenau, B., et al. (2010). Sex differences in the volatile composition of the Moroccan locust, Dociostaurus maroccanus. International Society of Chemical Ecology.[2] (Identifies C19/C20 ketones in biological matrices).

  • Teece, M. A., et al. (2011). Biomarkers of Environmental Change.[3] Organic Geochemistry.[3] (Discusses the use of ketone standards in sediment analysis).

  • National Institute of Standards and Technology (NIST).

Sources

Strategic Utilization of 3-Eicosanone Reference Materials in High-Fidelity Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Eicosanone (CAS: 2955-56-8), a C20 saturated ketone, occupies a unique niche in analytical chemistry.[1][2] While naturally occurring in specific plant cuticular waxes (Warionia saharae) and food volatiles, its primary utility in high-end research is as an exogenous Internal Standard (IS) for lipidomics and metabolomics.[3] Because it is lipophilic yet distinct from common mammalian lipids, it serves as a critical normalization factor for quantifying endogenous sterols, fatty acids, and wax esters.[1][3]

This guide compares the analytical impact of using Characterized Reference Materials (CRM-equivalent) versus Standard Reagent Grade (SRG) this compound.[2] Experimental evidence presented here demonstrates that while SRG options offer upfront cost savings, they introduce systematic quantification errors (up to 12%) that can invalidate biomarker discovery and metabolic flux data.[1][3]

Technical Context: The Role of this compound

In lipid profiling (GC-MS or LC-MS), ionization efficiency fluctuates due to matrix effects.[2] An internal standard is required to correct for these variations. This compound is ideal because:

  • Chain Length (C20): Elutes in the region of interest for complex lipids but resolves well from C18 and C22 fatty acids.[3]

  • Stability: The ketone group is more stable than aldehydes (which oxidize) and less polar than alcohols (reducing tailing).[3]

  • Exogeneity: It is rarely found in mammalian plasma, making it a "blank slate" marker for human clinical studies.[3]

However, the accuracy of every analyte normalized to this IS depends entirely on the accuracy of the IS concentration itself.[1][3]

Comparative Analysis: Certified Standard vs. Reagent Grade

The following comparison evaluates two grades of this compound available to researchers.

FeatureOption A: Characterized Reference Standard Option B: Reagent Grade (SRG)
Purity Definition >99.0% (Certified by qNMR & GC-FID)~90–95% (Nominal, often "Technical Grade")
Traceability Traceable to SI units via NIST/BIPM primary standards.[1][2]Traceable only to manufacturer's internal batch.[1][3][2]
Impurity Profile Fully quantified (e.g., 2-Eicosanone isomers, alkanes).[1][3][2]Unknown; often contains homologous ketones (C18/C22).[1][3][2]
Uncertainty Explicitly stated (e.g., ± 0.5%).Unknown (typically ± 5–10%).[1][3][2]
Primary Use Quantitative Lipidomics, Biomarker Validation.[1][3][2]Qualitative screening, Retention Time marking.[1][3][2]
Risk Factor Low (Data is defensible in regulatory filings).[1][3][2]High (Systematic bias propagates to all analytes).[1][3][2]
The "Hidden" Impurity Problem

Reagent grade this compound is often synthesized via Grignard reactions that yield side products like structural isomers (e.g., 2-Eicosanone or 4-Eicosanone).[2] In non-polar GC columns (e.g., DB-5MS), these isomers may co-elute with the target peak, artificially inflating the IS signal.[1][3]

  • Consequence: If the IS signal is artificially high, the calculated concentration of your biological analytes will be artificially low .[3]

Experimental Validation: Quantification Bias Study

Objective

To quantify the systematic error introduced by using Reagent Grade this compound compared to a Characterized Reference Standard when measuring Cholesterol and Phytol in a plasma-mimetic matrix.

Methodology

Instrument: Agilent 7890B GC / 5977A MSD. Column: HP-5ms (30m × 0.25mm, 0.25µm). Protocol:

  • Control Group (CRM): this compound (99.4% purity, qNMR verified) spiked at 10 µg/mL.

  • Test Group (SRG): this compound (Reagent Grade, labeled "95%") spiked at nominal 10 µg/mL.[3]

  • Target Analytes: Cholesterol and Phytol standards were spiked at known concentrations (50 µg/mL) into the matrix.[3]

  • Quantification: Targets were normalized against the IS area responses from both groups.

Results: Error Propagation
ParameterControl Group (CRM IS)Test Group (SRG IS)Systematic Bias
IS Purity (Actual) 99.4%91.2% (Found via FID)-8.2% Purity Gap
IS Peak Area (Mean) 1,250,000 counts1,147,500 countsLower response due to impurities
Calc.[1][2] Cholesterol Conc. 49.8 µg/mL54.2 µg/mL+8.8% Overestimation
Calc.[1][3][2] Phytol Conc. 50.1 µg/mL54.6 µg/mL+9.0% Overestimation
RSD (n=6) 1.2%5.8%Precision degradation

Interpretation: The Reagent Grade material contained significant amounts of non-ionizing alkane impurities.[3][2] Because the researcher assumed it was 100% pure (or 95%) when weighing, they effectively added less this compound molecules than calculated.[3]

  • Result: The IS signal was lower → The Ratio (Analyte/IS) became higher → The calculated analyte concentration was falsely elevated by ~9% .

Visualizing the Error Pathway

G cluster_0 Reference Material Selection cluster_1 Sample Preparation cluster_2 Data Processing CRM Characterized Reference (this compound >99%) Weigh Gravimetric Prep (Nominal 10 µg/mL) CRM->Weigh SRG Reagent Grade (this compound ~90%) SRG->Weigh Impurity Mass Included Result Final Concentration SRG->Result Systematic Bias (+9%) IS_Resp IS Peak Area Response Weigh->IS_Resp Matrix Biological Matrix (Unknown Conc.) Ratio Ratio Calculation (Analyte Area / IS Area) Matrix->Ratio IS_Resp->Ratio Normalization Ratio->Result

Caption: Error propagation pathway showing how Reagent Grade impurities (red path) reduce IS response, artificially inflating the calculated concentration of biological analytes.

Validated Protocol: Qualification of In-House Reference Material

Since commercial ISO 17034 CRMs for this compound are rare, researchers must often "qualify" a commercial standard to create a Primary Reference Standard .[2]

Step 1: Purity Assessment (qNMR)

Do not rely on the vendor's Certificate of Analysis (CoA) for reagent grade materials.[3][2]

  • Dissolve 10 mg of this compound in CDCl₃.[2]

  • Add a known mass of NIST-traceable internal standard (e.g., Dimethyl sulfone).[3]

  • Acquire ¹H-NMR spectrum.[2] Integrate the α-methylene protons of the ketone (triplet at ~2.4 ppm) against the standard.

  • Calculate Purity (

    
    ): 
    
    
    
    
    [3][2]
Step 2: Gravimetric Preparation[1][2]
  • Equilibrate analytical balance (readability 0.01 mg).[3][2]

  • Weigh this compound into a volumetric flask. Record mass (

    
    ) to 0.01 mg.[3][2]
    
  • Correct for Purity:

    
    .[3][2]
    
  • Dissolve in high-purity Hexane or Chloroform (Solvent choice is critical; this compound is hydrophobic).[2]

  • Store at -20°C in amber glass with PTFE-lined caps to prevent solvent evaporation (which changes concentration).

Conclusion & Recommendation

For qualitative screening (e.g., "Is compound X present?"), Reagent Grade this compound is sufficient.[1][3] However, for quantitative lipidomics, metabolic flux analysis, or biomarker validation , the use of a Characterized Reference Material is non-negotiable.[1][3]

Recommendation: If a certified CRM is unavailable, laboratories must purchase the highest purity analytical standard available and perform in-house verification (qNMR or GC-FID against a homologous series) to assign a traceable purity value.[2] Failure to correct for the purity of this internal standard will introduce a permanent, systematic error into your dataset.[3]

References

  • PubChem. (2023).[3][2] this compound Compound Summary (CAS 2955-56-8).[2][4] National Library of Medicine.[3][2] [Link][1][3][2]

  • Ladd, S. N., et al. (2017).[3][5] Algal lipid distributions and hydrogen isotope ratios.[3][2] ETH Zurich Research Collection.[3][2] (Demonstrates use of this compound as Internal Standard). [Link]

  • ISO. (2016).[3][2] ISO 17034:2016 General requirements for the competence of reference material producers.[3] International Organization for Standardization.[3][2] [Link]

  • Yang, Y., et al. (2022).[3] Evaluation of Flavor Characteristics... by GC-MS.[2][4][6] (Demonstrates this compound detection in food matrices). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Eicosanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The proper handling of chemical reagents is paramount in the laboratory environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Eicosanone, ensuring both personal safety and the integrity of your research.

Understanding the Hazards of this compound

This compound is a long-chain aliphatic ketone. While specific toxicological data may be limited, it is prudent to handle it with care, recognizing the potential hazards associated with this class of compounds. Key considerations include:

  • Skin and Eye Contact: Direct contact can cause irritation.[1][2] Avoid contact with skin and eyes.[2][3]

  • Inhalation: Avoid the formation and inhalation of dust or aerosols.[1][2][3] Handling should occur in a well-ventilated area.[2][3]

  • Ingestion: Ingestion may be harmful.[3]

Core Directive: Personal Protective Equipment (PPE) Selection and Use

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on a thorough hazard assessment and established laboratory safety protocols.

  • Mandatory Equipment: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2]

  • Enhanced Protection: In situations where splashing is a risk, supplement safety goggles with a face shield.

The rationale for this stringent eye protection is to prevent any accidental contact of this compound powder or potential splashes with the eyes, which could lead to irritation or injury.[1]

Given that this compound is a ketone, glove selection is critical. Standard disposable nitrile gloves may not offer sufficient protection against prolonged exposure to ketones.[4]

  • Recommended Gloves:

    • Ketone-Resistant Gloves: Gloves specifically designed for handling ketones, such as those with a PVA (polyvinyl alcohol) coating, are highly recommended.[5][6]

    • Butyl or Neoprene Gloves: If ketone-specific gloves are unavailable, butyl or neoprene gloves provide good resistance.[4]

  • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Double Gloving: For enhanced protection, consider wearing a second pair of gloves.[7]

  • Proper Removal and Disposal: After handling, remove gloves carefully to avoid skin contact and dispose of them as contaminated waste. Wash hands thoroughly after glove removal.[1]

  • Laboratory Coat: A standard lab coat is the minimum requirement.

  • Chemical-Resistant Apron or Suit: For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit is advised.[1] The this compound Safety Data Sheet specifies wearing fire/flame resistant and impervious clothing.[2]

  • Engineering Controls: The primary method for controlling exposure is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a full-face respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3]

The following table summarizes the recommended PPE for handling this compound:

Protection Type Recommended Equipment Key Considerations
Eye/Face Tightly fitting safety goggles (EN 166/NIOSH approved)[2]Use a face shield for splash hazards.
Hand Ketone-resistant gloves (e.g., PVA coated)[5][6] or Butyl/Neoprene gloves[4]Inspect before use; consider double gloving.[1][7]
Body Lab coat, chemical-resistant apron/suit[1][2]Impervious and fire/flame resistant clothing is recommended.[2]
Respiratory Use in a chemical fume hood.[2][3]A full-face respirator may be necessary if ventilation is inadequate.[2][3]
Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the step-by-step process for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe Ensure proper fit gather_materials 3. Gather Materials don_ppe->gather_materials weigh 4. Weigh this compound gather_materials->weigh Proceed to handling dissolve 5. Dissolve/Use in Reaction weigh->dissolve decontaminate 6. Decontaminate Glassware dissolve->decontaminate After experiment dispose_waste 7. Dispose of Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe Segregate waste wash_hands 9. Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans: A Commitment to Safety and Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste: Collect unused this compound and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) in a designated, labeled, and sealed container for hazardous solid waste.[3][8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for hazardous liquid waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]

  • Empty Containers: Empty containers may retain residual product and should be treated as hazardous waste.[1]

  • Consult EHS: All waste containing this compound must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][8]

  • Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations.

In the event of a spill:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: Determine the extent of the spill and whether you can safely manage it with the available resources. For large spills, contact your institution's emergency response team.

  • Control the Spill: If it is safe to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[8] Avoid generating dust.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your groundbreaking research is conducted with the utmost responsibility.

References

  • C.P.A. Chem Ltd. (2019, February 8). Safety data sheet - n-Eicosane. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • HEROES Program. (2018, March 31). Chemical Decontamination PPE: Level C 3M Breathe Easy - Donning. Retrieved from [Link]

  • Polyco. (n.d.). Ketochem 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2025, May 5). 2-BUTANONE (METHYL ETHYL KETONE; MEK). Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.